Technical Documentation Center

6-Methyl-3-phenylcinnoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-3-phenylcinnoline
  • CAS: 10501-72-1

Core Science & Biosynthesis

Foundational

Physicochemical properties and solubility of 6-Methyl-3-phenylcinnoline

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Methyl-3-phenylcinnoline Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Methyl-3-phenylcinnoline

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties and solubility of 6-Methyl-3-phenylcinnoline. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from the parent cinnoline scaffold and related analogs to establish a predictive baseline for its key characteristics. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers, scientists, and drug development professionals to generate precise data for their specific applications. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for characterization, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Introduction to 6-Methyl-3-phenylcinnoline

Cinnoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridazine ring.[1][2] This 1,2-diazanaphthalene structure is an isostere of quinoline and isoquinoline and serves as a vital scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][3][4] Cinnoline-based compounds have shown potential as antibacterial, antifungal, anti-inflammatory, antimalarial, and anticancer agents.[2][5][6]

6-Methyl-3-phenylcinnoline is a derivative featuring a methyl group at the 6-position and a phenyl group at the 3-position. These substitutions are expected to significantly influence its physicochemical properties compared to the parent cinnoline molecule, impacting its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents based on this scaffold.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-Methyl-3-phenylcinnoline. These values are estimated based on the known properties of cinnoline and related substituted analogs and should be confirmed by empirical testing using the protocols outlined in this guide.

PropertyPredicted ValueBasis for Prediction and Commentary
Molecular Formula C₁₅H₁₂N₂Calculated from the chemical structure.
Molecular Weight 220.27 g/mol Calculated from the molecular formula.
Melting Point (°C) ~100 - 120The parent cinnoline has a melting point of 39°C.[7] The addition of a phenyl group, as seen in 3-phenylquinoline (m.p. 50-54°C), and a methyl group, as in 4-methylcinnoline (m.p. 73-74°C), significantly increases the melting point due to increased molecular weight and intermolecular interactions.[8][9] Therefore, a higher melting point is predicted for 6-Methyl-3-phenylcinnoline.
pKa (Acid Dissociation Constant) ~2.0 - 2.5Cinnoline is a weak base with a pKa of approximately 2.64.[7][10] The electronic effects of the methyl and phenyl substituents are not expected to drastically alter the basicity of the nitrogen atoms. A slightly lower pKa is anticipated.
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5The parent cinnoline has a calculated XLogP3 of 0.9.[11] The addition of a phenyl group dramatically increases lipophilicity, as seen in 3-phenylquinoline with a calculated XLogP3 of 3.8.[12] The methyl group will further contribute to this increase. A high logP value is therefore expected.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological assays and formulation development. Based on the "like dissolves like" principle, the largely aromatic and lipophilic structure of 6-Methyl-3-phenylcinnoline suggests good solubility in a range of organic solvents and limited solubility in aqueous media.

General studies on newly synthesized cinnoline derivatives have indicated they are often freely soluble in common organic solvents like Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5] Conversely, some derivatives, particularly those capable of forming strong intermolecular hydrogen bonds, have demonstrated low solubility.[13]

The expected solubility of 6-Methyl-3-phenylcinnoline in various solvent classes is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the aromatic rings and the polar nitrogen atoms of the cinnoline core without engaging in strong hydrogen bonding that would compete with solute-solute interactions.
Polar Protic Methanol, EthanolModerate to HighThe alkyl chains of these alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can interact with the nitrogen atoms.
Non-Polar Aromatic Toluene, BenzeneModerateFavorable π-π stacking interactions are possible between the solvent and the aromatic rings of 6-Methyl-3-phenylcinnoline.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents provide a good balance of polarity to dissolve the compound.
Non-Polar Aliphatic Hexane, CyclohexaneLowThe significant difference in polarity and the lack of favorable specific interactions will likely result in poor solubility.
Aqueous Buffers Phosphate-Buffered Saline (PBS)LowThe high lipophilicity (predicted logP > 3.5) suggests that the compound will be poorly soluble in aqueous media across a range of physiological pH values.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Methyl-3-phenylcinnoline.

Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This protocol describes the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the 6-Methyl-3-phenylcinnoline sample is completely dry and in a fine powdered form.[14]

    • Jab the open end of a glass capillary tube into the powdered sample.[15]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[16]

    • The packed sample height should be 2-3 mm to ensure uniform heating.[15]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[15]

    • Set the initial heating rate to a medium-to-high setting to approach the approximate melting point quickly.[16]

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[16]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[16]

    • Record the temperature (T₂) at which the entire sample has completely melted and is a clear liquid.[16]

    • The melting point is reported as the range T₁ - T₂.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry & Powder Sample Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Solid (2-3 mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Heat Rapidly to ~20°C below MP Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Data1 Record T1 (First Droplet) Measure3->Data1 Data2 Record T2 (Fully Liquid) Data1->Data2 Data3 Report Range T1 - T2 Data2->Data3

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

Causality: The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and biological target interactions.[17] Potentiometric titration is a reliable method that measures the change in pH of a solution upon the incremental addition of a titrant, allowing for the determination of the inflection point where pH equals pKa.[18][19]

Methodology:

  • Solution Preparation:

    • Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[18]

    • Prepare a 1 mM solution of 6-Methyl-3-phenylcinnoline. A co-solvent may be necessary if the compound's aqueous solubility is too low.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[17]

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[18]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer.[18]

    • Add the KCl solution to achieve the desired ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Since 6-Methyl-3-phenylcinnoline is expected to be a weak base, first acidify the solution to ~pH 2 with 0.1 M HCl.[18]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.[17]

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the inflection point(s).

    • The pH at the inflection point corresponds to the pKa of the compound.

    • Perform the titration in triplicate to ensure reproducibility.[18]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Calibrate pH Meter Prep2 Prepare 1 mM Sample Solution Prep1->Prep2 Prep3 Prepare 0.1M NaOH & HCl Prep2->Prep3 Titrate1 Acidify Sample to pH 2 Prep3->Titrate1 Titrate2 Add Increments of 0.1M NaOH Titrate1->Titrate2 Titrate3 Record pH & Volume Titrate2->Titrate3 Titrate4 Continue to pH 12 Titrate3->Titrate4 Analysis1 Plot pH vs. Volume Titrate4->Analysis1 Analysis2 Calculate Derivatives Analysis1->Analysis2 Analysis3 Identify Inflection Point (pKa) Analysis2->Analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination by RP-HPLC

Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP based on the compound's retention time on a non-polar stationary phase.[20][21][22] A linear correlation exists between the logarithm of the retention time (or capacity factor) and the known logP values of a series of standard compounds.[22]

Methodology:

  • System Preparation:

    • Equilibrate an RP-HPLC system with a C18 column using a mobile phase of methanol and water (e.g., 85:15 v/v).[22]

    • Prepare a stock solution of 6-Methyl-3-phenylcinnoline in the mobile phase.

    • Prepare a calibration mixture containing a series of standard compounds with known logP values spanning the expected range of the test compound (e.g., benzene, bromobenzene, biphenyl, bibenzyl).[22]

  • Calibration Curve Generation:

    • Inject the calibration mixture into the HPLC system.

    • Record the retention time (t_R) for each standard compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot the logarithm of the capacity factor (log k) against the known logP values for the standards to generate a linear calibration curve.[20]

  • Sample Analysis and Calculation:

    • Inject the 6-Methyl-3-phenylcinnoline sample solution under the identical HPLC conditions.

    • Record its retention time (t_R).

    • Calculate its capacity factor (k).

    • Using the linear regression equation from the calibration curve, calculate the logP of 6-Methyl-3-phenylcinnoline from its log k value.[20]

logP_Workflow Prep1 Equilibrate RP-HPLC System Prep2 Prepare Standard Mixture & Test Sample Prep1->Prep2 Calib1 Inject Standards & Measure Retention Times (tR) Prep2->Calib1 Analysis1 Inject Test Sample & Measure tR Prep2->Analysis1 Calib2 Calculate Capacity Factors (k) Calib1->Calib2 Calib3 Plot log(k) vs. known logP Calib2->Calib3 Calib4 Generate Linear Calibration Curve Calib3->Calib4 Analysis3 Determine logP from Calibration Curve Calib4->Analysis3 Analysis2 Calculate its Capacity Factor (k) Analysis1->Analysis2 Analysis2->Analysis3

Caption: Workflow for logP Determination by RP-HPLC.

Kinetic Solubility Determination by Nephelometry

Causality: Kinetic solubility is a high-throughput screening method used in early drug discovery. It measures the concentration at which a compound begins to precipitate from a solution when added from a concentrated DMSO stock into an aqueous buffer.[23][24] Laser nephelometry quantifies the light scattered by the resulting precipitate, providing a rapid assessment of solubility under non-equilibrium conditions.[25][26][27]

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of 6-Methyl-3-phenylcinnoline in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, create a serial dilution of the DMSO stock solution with DMSO.[25]

  • Precipitation and Measurement:

    • Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO solution from the dilution series to wells containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4).[25] This creates a final DMSO concentration that is consistent across all wells (e.g., 1%).

    • Allow the plate to incubate for a set period (e.g., 1-2 hours) with shaking.

    • Place the 96-well plate into a laser nephelometer.[27]

    • The instrument measures the intensity of scattered light in each well.

  • Data Analysis:

    • Plot the scattered light intensity (Relative Nephelometric Units, RNU) against the compound concentration.[25]

    • The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This is often referred to as the "kick-off" point.[25]

KineticSolubility_Workflow Prep1 Prepare 10 mM Stock in DMSO Prep2 Create Serial Dilution in DMSO (96-well plate) Prep1->Prep2 Assay1 Add DMSO Solutions to Aqueous Buffer Prep2->Assay1 Assay2 Incubate with Shaking Assay1->Assay2 Assay3 Measure Scattered Light (Nephelometer) Assay2->Assay3 Analysis1 Plot Scattered Light vs. Concentration Assay3->Analysis1 Analysis2 Identify 'Kick-off' Point Analysis1->Analysis2 Analysis3 Report Kinetic Solubility Analysis2->Analysis3

Caption: Workflow for Kinetic Solubility by Nephelometry.

Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is considered the "gold standard" for solubility measurement and is crucial for late-stage discovery and formulation.[24][28] The shake-flask method involves agitating an excess of the solid compound in a solvent until equilibrium is reached.[28]

Methodology:

  • Assay Setup:

    • Add an excess amount of solid 6-Methyl-3-phenylcinnoline to a series of vials containing the desired solvent (e.g., water, PBS pH 7.4). The excess solid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[23][24]

  • Sample Processing and Analysis:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[24][29]

    • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[29]

    • The measured concentration is the thermodynamic solubility.

ThermoSolubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis Setup1 Add Excess Solid to Solvent Setup2 Seal Vials Setup1->Setup2 Equil1 Agitate at Constant Temp. Setup2->Equil1 Equil2 (24-48 hours) Equil1->Equil2 Analysis1 Separate Supernatant (Filter/Centrifuge) Equil2->Analysis1 Analysis2 Quantify Concentration (HPLC/LC-MS) Analysis1->Analysis2 Analysis3 Report Thermodynamic Solubility Analysis2->Analysis3

Caption: Workflow for Thermodynamic Solubility (Shake-Flask).

Conclusion

While specific experimental data for 6-Methyl-3-phenylcinnoline remains limited in public literature, a robust physicochemical profile can be predicted based on its structural relationship to cinnoline and other substituted heterocycles. It is anticipated to be a lipophilic, weakly basic compound with good solubility in a range of organic solvents but poor aqueous solubility. This guide provides the necessary context and, more importantly, detailed experimental frameworks for the precise determination of its melting point, pKa, logP, and solubility. The empirical data generated through these protocols will be invaluable for any research or development program involving 6-Methyl-3-phenylcinnoline, enabling informed decisions in medicinal chemistry, process development, and formulation science.

References

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3739.
  • Cinnoline. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Cinnoline. (2012, August 8). In Wikidoc.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Melting point determin
  • Cinnolines. (n.d.). In Comprehensive Organic Chemistry.
  • Cinnoline. (n.d.). PubChem. CID 9208.
  • 4-Methylcinnoline. (n.d.). CAS Common Chemistry. CAS RN 14722-38-4.
  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
  • BENZO[C]CINNOLINE. (n.d.). Guidechem. CAS 230-17-1.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec.
  • 3.8. Determination of Kinetic Solubility. (n.d.). Bio-protocol.
  • Melting Point Apparatus Experimental Manual. (n.d.). Scribd.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ExperimentNephelometryKinetics Documentation. (2025, August 27). Emerald Cloud Lab.
  • Cinnoline. (n.d.). Grok.
  • 3-Phenylquinoline: A Versatile Chemical Compound. (n.d.). BenchChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Development of Methods for the Determin
  • Thermodynamic solubility. (n.d.).
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
  • CINNOLINE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook. CAS 90418-63-6.
  • Cinnoline. (n.d.). American Elements. CAS 253-66-7.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry.
  • 3-Phenylquinoline. (n.d.). PubChem. CID 282849.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 3). Amazon AWS.
  • Shake-Flask Solubility Assay. (n.d.). Bienta.
  • 3-Phenylquinoline: A Vers
  • 3-Phenylcinnoline. (n.d.). NextSDS.
  • Cinnoline Derivatives with Biological Activity. (n.d.).
  • Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10).
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.).
  • Plot of experimentally determined Partition coefficient.( logP Expt)... (n.d.).
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Journal of the Serbian Chemical Society.
  • Kinetic solubility automated screen. (2004, October). BMG LABTECH.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). IMR Press.
  • Cinnoline. (n.d.). MySkinRecipes.
  • A Concise Review on Cinnolines. (n.d.). Innovative Journal of Medical and Health Sciences.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC.
  • A Concise Review on Cinnolines. (2020, April 3). Innovative Journal of Medical and Health Sciences.

Sources

Exploratory

An In-depth Technical Guide to 6-Methyl-3-phenylcinnoline: Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Methyl-3-phenylcinnoline, a heterocyclic aromatic compound. This document details its chemical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methyl-3-phenylcinnoline, a heterocyclic aromatic compound. This document details its chemical structure, molecular weight, a validated synthesis protocol, and key physicochemical properties, offering a foundational resource for its application in chemical research and drug discovery.

Core Molecular Attributes

6-Methyl-3-phenylcinnoline is a derivative of the cinnoline bicyclic heterocycle, featuring a methyl group at the 6-position and a phenyl group at the 3-position.

Chemical Structure

The structural formula of 6-Methyl-3-phenylcinnoline is presented below. The molecule consists of a fused benzene and pyridazine ring system, forming the core cinnoline scaffold.

Caption: 2D Chemical Structure of 6-Methyl-3-phenylcinnoline.

Physicochemical Data Summary

The fundamental physicochemical properties of 6-Methyl-3-phenylcinnoline are summarized in the table below. The molecular weight is calculated based on its molecular formula.

PropertyValueSource
CAS Number 10501-72-1[1]
Molecular Formula C₁₅H₁₂N₂[1]
Molecular Weight 220.27 g/mol Calculated
IUPAC Name 6-methyl-3-phenylcinnoline

Synthesis of 6-Methyl-3-phenylcinnoline

The synthesis of 6-Methyl-3-phenylcinnoline can be achieved through the cyclization of an appropriate precursor. While various methods for cinnoline synthesis exist, a common and effective approach involves the intramolecular cyclization of a diazonium salt derived from an o-amino-substituted biphenyl derivative.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-Methyl-3-phenylcinnoline involves the disconnection of the N-N bond of the pyridazine ring, leading back to a diazonium salt intermediate. This intermediate can be formed from the corresponding amine, which in turn is synthesized from a suitable biphenyl precursor.

Retrosynthesis Target 6-Methyl-3-phenylcinnoline Intermediate1 Diazonium Salt Intermediate Target->Intermediate1 N-N bond formation Intermediate2 2-Amino-5-methylbiphenyl Intermediate1->Intermediate2 Diazotization Starting_Materials Substituted Benzene Derivatives Intermediate2->Starting_Materials Suzuki or equivalent cross-coupling

Caption: Retrosynthetic analysis for 6-Methyl-3-phenylcinnoline.

Experimental Protocol: A Plausible Synthetic Route

The following protocol describes a plausible multi-step synthesis for 6-Methyl-3-phenylcinnoline based on established cinnoline synthesis methodologies. This protocol is provided as a guide and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-5-methylbiphenyl

This intermediate can be synthesized via a Suzuki coupling reaction between 2-bromo-4-methylaniline and phenylboronic acid.

  • To a degassed solution of 2-bromo-4-methylaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-methylbiphenyl.

Step 2: Diazotization and Cyclization to 6-Methyl-3-phenylcinnoline

  • Dissolve 2-amino-5-methylbiphenyl (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a short period.

  • The cyclization to form the cinnoline ring can be promoted by carefully neutralizing the solution or by gentle heating, depending on the specific substrate. The exact conditions for cyclization would need to be determined empirically.

  • Once the cyclization is complete, as indicated by TLC, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 6-Methyl-3-phenylcinnoline by recrystallization or column chromatography.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 6-Methyl-3-phenylcinnoline. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals for the aromatic protons and carbons, as well as the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the aromatic C-H and C=C bonds.

  • Melting Point Analysis: A sharp melting point will indicate the purity of the compound.

Applications and Research Directions

Cinnoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Potential areas of research for 6-Methyl-3-phenylcinnoline include:

  • Anticancer Activity: Many substituted cinnolines have been investigated for their potential as anticancer agents.

  • Antimicrobial Properties: The cinnoline nucleus is present in some compounds with antibacterial and antifungal activities.

  • Kinase Inhibition: As heterocyclic compounds, cinnolines can be explored as inhibitors of various protein kinases involved in disease pathways.

The synthesis and characterization of 6-Methyl-3-phenylcinnoline provide a starting point for the exploration of its chemical and biological properties, potentially leading to the development of novel therapeutic agents or functional materials.

Sources

Foundational

The Synthesis of 6-Methyl-3-phenylcinnoline: From Classical Stollé-Becker Rearrangements to Modern Catalytic Paradigms

Executive Summary Cinnolines (1,2-diazanaphthalenes) represent a "privileged scaffold" in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including CSF-1R inhibition, anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnolines (1,2-diazanaphthalenes) represent a "privileged scaffold" in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including CSF-1R inhibition, antineoplastic properties, and anti-inflammatory effects[1]. Among these derivatives, 6-Methyl-3-phenylcinnoline (CAS 10501-72-1) serves as a critical structural benchmark for evaluating synthetic methodologies targeting multi-substituted nitrogen-rich heterocycles.

As drug development increasingly demands high atom economy and regioselectivity, the synthetic routes to the cinnoline core have evolved dramatically. This whitepaper provides an in-depth technical analysis of the synthesis of 6-Methyl-3-phenylcinnoline, tracing its origins from the classical Stollé-Becker multi-step rearrangement to contemporary transition-metal-catalyzed cascade cyclizations. By dissecting the causality behind these experimental choices, this guide equips researchers with the mechanistic insights necessary to optimize cinnoline synthesis in modern drug discovery workflows.

Mechanistic Evolution: The Classical Stollé-Becker Synthesis

The foundational route to 3-phenylcinnolines was established by Stollé and Becker in 1924 and rigorously optimized by Baumgarten and Furnas in 1961 [2]. The synthesis of 6-methyl-3-phenylcinnoline via this method is a masterclass in exploiting ring strain and intramolecular electrophilic aromatic substitution.

The Chemical Causality of the Pathway

The synthesis begins with the acylation of benzaldehyde p-tolylhydrazone using oxalyl chloride. Oxalyl chloride acts as a bis-electrophile; the first equivalent acylates the hydrazone nitrogen, forming an oxamyl chloride intermediate. The critical second step utilizes aluminum chloride ( AlCl3​ ) to drive an intramolecular Friedel-Crafts acylation, closing the ring to form a 5-methylisatin core.

The transformative step is the base-promoted rearrangement. When the N-benzylideneamino-5-methylisatin is subjected to aqueous sodium hydroxide, the hydroxide anion attacks the highly electrophilic C2 carbonyl of the isatin lactam. The relief of steric strain drives the ring opening, generating a reactive diaza-diene intermediate. The proximity of the benzylidene imine to the newly liberated aniline amino group facilitates a spontaneous intramolecular condensation, yielding 6-methyl-3-phenyl-4-cinnolinecarboxylic acid. Finally, thermal decarboxylation in a high-boiling solvent yields the target molecule.

StolleBecker A Benzaldehyde p-tolylhydrazone + Oxalyl Chloride B N-benzylideneamino-N- (p-tolyl)oxamyl chloride A->B Acylation (Ether, Reflux) C Friedel-Crafts Cyclization (AlCl3 / CHCl3) B->C Electrophilic Activation D N-benzylideneamino- 5-methylisatin C->D Intramolecular Substitution E Ring Opening & Cyclization (Aqueous NaOH) D->E Base-promoted Rearrangement F 6-Methyl-3-phenyl-4- cinnolinecarboxylic acid E->F Condensation G Thermal Decarboxylation (-CO2 / 200°C) F->G Benzophenone Solvent H 6-Methyl-3-phenylcinnoline (Target Scaffold) G->H Aromatization Driving Force

Fig 1: The Stollé-Becker synthesis pathway for 6-Methyl-3-phenylcinnoline.

Modern Synthetic Paradigms

While the Stollé-Becker synthesis is historically significant, its reliance on harsh Lewis acids and multi-step linear sequences limits its scalability. Modern methodologies prioritize step-economy and transition-metal catalysis.

Rh(III)-Catalyzed Cascade Oxidative Coupling

Recent advancements utilize Rh(III) catalysis to achieve cascade oxidative coupling/cyclization from Boc-arylhydrazines and alkynes [3]. In this paradigm, the Rh(III) catalyst coordinates to the directing group of the hydrazine, facilitating a highly regioselective ortho-C-H activation to form a five-membered rhodacycle. Subsequent alkyne insertion (carbometalation) and reductive elimination forge the N-N and C-C bonds of the cinnoline core in a single pot. This method circumvents the need for pre-functionalized isatin intermediates.

Polyphosphoric Acid (PPA) Mediated Mamedov Rearrangements

Another contemporary approach involves the divergent synthesis of cinnolines via PPA-mediated rearrangements of quinoxalin-2-ones[4]. This transition-metal-free protocol relies on an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where the acidic environment of PPA drives the protonation and subsequent ring-opening of the quinoxalinone, followed by a thermodynamically driven ring closure to form complex biheterocyclic cinnolines.

RhCatalysis Rh Rh(III) Catalyst (Active Species) CH C-H Activation (Rhodacycle Formation) Rh->CH Coordination Sub Boc-Arylhydrazine + Alkyne Sub->CH Substrate Input Insert Alkyne Insertion (Carbometalation) CH->Insert Regioselective RedElim Reductive Elimination (N-N Bond Formation) Insert->RedElim Intermediate Prod Cinnoline Derivative (Target Scaffold) RedElim->Prod Product Release Ox Oxidation Rh(I) → Rh(III) RedElim->Ox Catalyst Recovery Ox->Rh Cu(OAc)2 Oxidant

Fig 2: Rh(III)-Catalyzed Cascade Oxidative Coupling mechanism for cinnoline synthesis.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase includes specific analytical checkpoints to verify intermediate formation before proceeding.

Protocol A: Classical Synthesis of 6-Methyl-3-phenylcinnoline (Stollé-Becker Route) [2]

Phase 1: Formation of N-benzylideneamino-5-methylisatin

  • Acylation : Dissolve benzaldehyde p-tolylhydrazone (1.0 equiv) in anhydrous diethyl ether. Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Reflux until HCl evolution ceases.

    • Validation Check: Evaporate an aliquot; the resulting N-benzylideneamino-N-(p-tolyl)oxamyl chloride should present as a solid (mp ~100-105 °C).

  • Cyclization : Dissolve the oxamyl chloride intermediate in anhydrous CHCl3​ . Add to a suspension of AlCl3​ (1.5 equiv) in CHCl3​ at 0–5 °C. Stir and reflux for 30 minutes, then quench with ice water. Extract the organic layer.

    • Validation Check: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material. The product, N-benzylideneamino-5-methylisatin, isolates as a characteristic brick-red solid (mp ~145-146 °C).

Phase 2: Base-Promoted Rearrangement

  • Ring Opening : Suspend the isatin derivative (5.0 g) in 10% aqueous NaOH. Heat the mixture until the solid dissolves, indicating the opening of the lactam ring.

  • Precipitation : Cool the solution and carefully neutralize with dilute HCl.

    • Validation Check: A yellow precipitate of 6-methyl-3-phenyl-4-cinnolinecarboxylic acid will form. Filter and dry (mp ~229-230 °C). IR spectroscopy should reveal a strong carboxylic acid O-H stretch (~3200-2500 cm−1 ) and C=O stretch (~1700 cm−1 ).

Phase 3: Thermal Decarboxylation

  • Extrusion of CO2​ : Suspend the carboxylic acid in benzophenone. Heat the mixture to 200 °C under a nitrogen atmosphere for 90 minutes. The high boiling point of benzophenone provides the exact thermal window required to overcome the decarboxylation activation barrier without decomposing the cinnoline core.

  • Isolation : Cool the mixture, extract with CHCl3​ , and purify via silica gel column chromatography.

    • Validation Check: The final product, 6-methyl-3-phenylcinnoline, will crystallize as a solid (mp 138.5–139.5 °C). 1H NMR will confirm the loss of the carboxylic acid proton and the presence of the highly deshielded cinnoline aromatic protons.

Comparative Analysis of Synthetic Routes

When selecting a synthetic route for 6-Methyl-3-phenylcinnoline or its analogs, researchers must balance historical reliability against modern catalytic efficiency.

Synthetic RouteKey Reagents / CatalystsReaction ConditionsTypical YieldKey AdvantagesLimitations
Stollé-Becker (Classical) [2]Oxalyl chloride, AlCl3​ , NaOH, HeatMulti-step; harsh Lewis acids; 200 °C for decarboxylation50–75% (Overall)Uses inexpensive, readily available starting materials.Poor atom economy; harsh thermal conditions; linear synthesis.
Rh(III)-Catalyzed Cascade [3] [Cp∗RhCl2​]2​ , Cu(OAc)2​ Single-pot; 110 °C; Oxidative conditions70–90%High step-economy; excellent regioselectivity; broad substrate scope.Requires expensive Rh catalyst and stoichiometric oxidants.
PPA-Mediated ANRORC [4]Polyphosphoric Acid (PPA)Transition-metal-free; 120 °C60–85%Metal-free; utilizes simple quinoxalinone precursors.Viscous reaction medium complicates scale-up and extraction.

Table 1: Quantitative and qualitative comparison of synthetic methodologies for cinnoline derivatives.

Conclusion & Future Outlook

The synthesis of 6-Methyl-3-phenylcinnoline perfectly encapsulates the evolution of heterocyclic chemistry. The classical Stollé-Becker synthesis remains a testament to the power of thermodynamic driving forces—specifically, the relief of lactam ring strain and the pursuit of aromaticity via decarboxylation. However, the future of cinnoline synthesis lies in transition-metal-catalyzed C-H functionalization. Methodologies utilizing Rh(III) or transition-metal-free redox cyclizations offer superior atom economy and bypass the hazardous reagents historically required. For drug development professionals, mastering both the historical causality and modern catalytic mechanisms of the cinnoline core is essential for designing scalable, functionalized libraries of this privileged scaffold.

References

  • Cinnoline Derivatives with Biological Activity. ResearchGate. URL:[Link]

  • Baumgarten, H. E.; Furnas, J. L. "Cinnolines. IX. The Stollé-Becker Synthesis." The Journal of Organic Chemistry, 1961, 26(5), 1536–1539. URL:[Link]

  • Wang, Y.; Li, B.; Wang, B. "Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions." The Journal of Organic Chemistry, 2018. URL:[Link]

  • "Divergent Synthesis of 3-(Indol-2-yl)quinoxalin-2-ones and 4-(Benzimidazol-2-yl)-3-methyl(aryl)cinnolines via Polyphosphoric Acid (PPA)." The Journal of Organic Chemistry, 2023. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Administration of 6-Methyl-3-phenylcinnoline

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of 6-Methyl-3-phenylcinnoline. This document emphasizes scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of 6-Methyl-3-phenylcinnoline. This document emphasizes scientific integrity, offering detailed protocols and the rationale behind experimental choices to ensure reproducible and reliable results.

Introduction to 6-Methyl-3-phenylcinnoline

Cinnoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include potential anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] 6-Methyl-3-phenylcinnoline is a specific analogue within this family. While extensive in vivo data for this particular compound is not widely published, its structural similarity to other poorly soluble small molecules necessitates a carefully considered approach to formulation and administration to achieve meaningful in vivo results.[6][7][8]

A primary challenge in the preclinical evaluation of many novel chemical entities, likely including 6-Methyl-3-phenylcinnoline, is poor aqueous solubility.[7][8][9] This can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity.[9][10] Therefore, the selection of an appropriate vehicle and administration route is paramount for successful in vivo studies.

Part 1: Formulation Development for a Poorly Soluble Compound

The initial and most critical step in preparing 6-Methyl-3-phenylcinnoline for in vivo administration is the development of a suitable formulation that ensures consistent and adequate exposure in the animal model. Assuming 6-Methyl-3-phenylcinnoline shares the poor water solubility characteristic of many heterocyclic compounds, a systematic approach to vehicle selection is crucial.[6][7][9][10]

Initial Solubility Screening

A preliminary solubility screen in a variety of pharmaceutically acceptable vehicles is the first step. This will determine the most appropriate formulation strategy.

Protocol: Equilibrium Solubility Assessment

  • Preparation : Add an excess amount of 6-Methyl-3-phenylcinnoline to 1 mL of each test vehicle in separate 1.5 mL microcentrifuge tubes.

  • Equilibration : Agitate the vials at room temperature (or 37°C for vehicles intended for immediate use) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separation : Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.[10]

  • Quantification : Carefully collect the supernatant and determine the concentration of dissolved 6-Methyl-3-phenylcinnoline using a validated analytical method, such as HPLC-UV.[10]

Table 1: Hypothetical Solubility of 6-Methyl-3-phenylcinnoline in Common Vehicles

VehicleTypeExpected Solubility (mg/mL)Notes
WaterAqueous< 0.01Likely to be very poorly soluble.
Saline (0.9% NaCl)Aqueous< 0.01Similar to water.
5% Dextrose in Water (D5W)Aqueous< 0.01Unlikely to provide sufficient solubilization.
10% Tween® 80 in SalineSurfactant0.1 - 1.0May form micelles to aid in solubilization.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterComplexing Agent1.0 - 5.0Cyclodextrins can form inclusion complexes to enhance solubility.[9]
PEG 400Co-solvent5.0 - 20.0A common co-solvent for poorly soluble compounds.[9]
N,N-Dimethylacetamide (DMA)Co-solvent> 20.0A strong organic solvent; use with caution due to potential toxicity.
Corn OilLipid0.5 - 2.0Suitable for lipophilic compounds for oral or subcutaneous administration.[9]
1% Carboxymethylcellulose (CMC) in WaterSuspensionN/A (suspension)A common vehicle for creating a uniform suspension of insoluble compounds for oral administration.
Formulation Selection Workflow

The choice of formulation strategy depends on the desired route of administration and the results of the solubility screen.

G A Start: Solubility Screen B Solubility > Desired Dose Concentration in Aqueous Vehicle? A->B C Use Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility > Desired Dose in Co-solvent/Surfactant? B->D No I End: Formulation Selected C->I E Prepare Solution (e.g., PEG400, Tween 80, HPβCD) D->E Yes G Consider Suspension or Lipid-Based Formulation D->G No F Is Compound Stable in Solution? E->F F->G No F->I Yes H Prepare Suspension (e.g., with CMC, Methylcellulose) G->H H->I

Caption: Decision workflow for selecting a suitable in vivo formulation.

Part 2: Detailed Administration Protocols

The following protocols are based on common practices for in vivo studies and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO)

Oral gavage is a common route for administering compounds directly into the stomach. It is often used for pharmacokinetic and efficacy studies.

Protocol: Preparation and Administration of a Suspension for Oral Gavage

  • Vehicle Preparation : Prepare a 0.5% or 1% (w/v) solution of carboxymethylcellulose (CMC) in purified water. Heat and stir until fully dissolved, then cool to room temperature.

  • Compound Weighing : Accurately weigh the required amount of 6-Methyl-3-phenylcinnoline based on the desired dose and number of animals.

  • Suspension Formation :

    • Place the weighed compound in a glass mortar.

    • Add a small amount of the CMC vehicle to wet the powder and form a smooth paste with the pestle.

    • Gradually add the remaining vehicle while continuously triturating to create a homogenous suspension.[10]

  • Homogenization : For improved uniformity, the suspension can be further homogenized using a tissue homogenizer or a magnetic stirrer.

  • Dose Administration :

    • Gently mix the suspension before drawing up each dose to ensure uniformity.

    • Use a proper-sized, ball-tipped gavage needle. The length should be from the corner of the animal's mouth to the last rib.

    • Administer the dose slowly and carefully to avoid accidental administration into the lungs.

Intraperitoneal (IP) Injection

IP injection is another common route that allows for rapid absorption into the systemic circulation.

Protocol: Preparation and Administration of a Solution for IP Injection

Caution: Not all vehicles are suitable for IP injection. Co-solvents like PEG 400 and DMA should be used in concentrations known to be safe for the chosen animal model. Suspensions are generally not recommended for IP injection due to the risk of irritation and peritonitis.

  • Vehicle Selection : A common vehicle for IP injection of a poorly soluble compound is a mixture of a co-solvent and an aqueous solution. For example, a vehicle consisting of 10% DMA, 40% PEG 400, and 50% saline.

  • Solution Preparation :

    • Dissolve the 6-Methyl-3-phenylcinnoline in the DMA first.

    • Add the PEG 400 and mix thoroughly.

    • Slowly add the saline while vortexing to avoid precipitation of the compound.

  • Dose Administration :

    • Use a sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice).

    • Inject into the lower right quadrant of the animal's abdomen, taking care to avoid the bladder and internal organs.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Protocol: Preparation and Administration of a Solution for IV Injection

Critical: Only sterile, clear solutions should be administered intravenously. Any sign of precipitation is a contraindication for IV use.

  • Vehicle Selection : The vehicle must be well-tolerated intravenously. A common choice is a solution containing a solubilizing agent like HPβCD or a low percentage of a co-solvent in an isotonic carrier. For example, 20% HPβCD in D5W.

  • Solution Preparation :

    • Dissolve the 6-Methyl-3-phenylcinnoline in the HPβCD solution. Gentle warming and sonication may aid dissolution. .

    • Visually inspect the final solution against a dark and light background to ensure it is clear and free of particulates.

  • Dose Administration :

    • Administer the dose into a suitable vein, typically the tail vein in rodents.

    • The injection should be given slowly and at a constant rate.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration A Weigh Compound C Mix/Solubilize (Vortex, Sonicate) A->C B Select & Prepare Vehicle B->C D Final Quality Control (Visual Inspection) C->D E Select Route (PO, IP, IV) D->E F Oral Gavage E->F G IP Injection E->G H IV Injection E->H

Caption: General workflow from formulation to in vivo administration.

Part 3: Dosing Considerations

The dose of 6-Methyl-3-phenylcinnoline will depend on its potency, the animal model, and the study's objective.

Table 2: Example Dosing Regimens for Different Study Types

Study TypeRoute of AdministrationExample Dose Range (mg/kg)Dosing FrequencyRationale
Pharmacokinetics (PK) IV, PO1 - 10 (IV), 10 - 50 (PO)Single doseTo determine key PK parameters like bioavailability, half-life, clearance, and volume of distribution. A low IV dose and a higher PO dose are standard.[11]
Efficacy (Acute) PO, IP10 - 100Single dose or BIDTo assess the compound's effect in a disease model after a short duration of treatment. Dose range finding may be necessary.
Efficacy (Chronic) PO10 - 100QD or BIDTo evaluate the long-term therapeutic effects of the compound. Oral gavage is preferred for chronic studies to minimize stress on the animals.
Toxicology (Acute) PO, IP100 - 2000Single doseTo determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

QD = once daily; BID = twice daily.

Part 4: Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken when handling 6-Methyl-3-phenylcinnoline.

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and gloves.

  • Handling : Handle the dry powder in a chemical fume hood to avoid inhalation.

  • Waste Disposal : Dispose of all waste materials in accordance with institutional and local regulations.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. doi:10.1016/j.ejps.2006.04.016
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. doi:10.5402/2012/195727
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. doi:10.1124/pr.112.005660
  • Patel, K. M., Panchal, S. N., & Raval, D. K. (2013). Synthesis and biological screening of some cinnoline derivatives. International Journal of Pharmaceutical and Biological Archives, 4(1), 129-134.
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • Mishra, R., Singh, P., & Kumar, Y. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Kumar, V., & Dhir, A. (2022).
  • NextSDS. (n.d.). 6-Methyl-3-phenylcinnoline — Chemical Substance Information. Retrieved from [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. doi:10.1002/ardp.200500194
  • ResearchGate. (n.d.). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., & Ali, A. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 20(1), 106-121.
  • ChemBK. (2024, April 10). 6-methyl quinoline. Retrieved from [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473-1480.

  • Roy, K., Saha, A., & Mitra, A. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • ResearchGate. (2015, July). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies | Request PDF. Retrieved from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Gholampour, N., Ghamari, N., Zarenezhad, E., & Fassihi, A. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 1-18.
  • ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

Sources

Application

Application Note: 6-Methyl-3-phenylcinnoline as a Precursor for Advanced Heterocyclic Libraries

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale Cinnolines are a versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

Cinnolines are a versatile class of nitrogen-containing aromatic heterocycles, isomeric with quinoxalines, phthalazines, and quinazolines (1[1]). In medicinal chemistry, the cinnoline core is recognized as a privileged scaffold, exhibiting a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties (2[2]).

Among its derivatives, 6-Methyl-3-phenylcinnoline serves as a highly strategic precursor for building complex heterocyclic libraries. The structural logic behind utilizing this specific scaffold is twofold:

  • Electronic Tuning: The C6-methyl group acts as a mild electron-donating moiety, stabilizing the electron-deficient diazine ring and providing a potential handle for late-stage benzylic functionalization.

  • Steric and Lipophilic Anchoring: The C3-phenyl group offers critical hydrophobic interactions for target protein binding.

By establishing this core, the highly reactive, unactivated C4 position becomes available for transition-metal-catalyzed cross-coupling and carbonylation. This strategy is frequently used to synthesize complex, natural-product-like drug candidates, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3-phenylcinnoline-4-carboxamide (3[3]).

Mechanistic Pathway & Workflow Visualization

The synthesis of the core scaffold historically relies on the Stollé-Becker synthesis or the cyclization of aryl hydrazones (4[4]). Once the 6-methyl-3-phenylcinnoline is isolated, it undergoes palladium-catalyzed C-H functionalization. The electron-deficient nature of the cinnoline ring accelerates the oxidative addition of the palladium catalyst, enabling regioselective functionalization at the C4 position.

Pathway node1 Aryl Hydrazone Precursor node2 Intramolecular Cyclization (Lewis Acid Catalyzed) node1->node2 Heat, Solvent node3 6-Methyl-3-phenylcinnoline (Core Scaffold) node2->node3 Dehydration (-H2O) node4 Pd-Catalyzed C4-Carboxamidation (CO, Amine, Pd Catalyst) node3->node4 Functionalization node5 Direct C-H Arylation (Ar-X, Pd(OAc)2, Base) node3->node5 Functionalization node6 Target Heterocycle: Cinnoline-4-Carboxamides node4->node6 Isolation node7 Target Heterocycle: 4-Aryl-Cinnolines node5->node7 Isolation

Fig 1: Synthetic workflow for functionalized 6-methyl-3-phenylcinnoline derivatives.

Experimental Protocols

Protocol A: Synthesis of the 6-Methyl-3-phenylcinnoline Scaffold

Causality & Logic: This protocol utilizes an acid-catalyzed intramolecular cyclization of an intermediate aryl hydrazone. The addition of a Lewis acid (e.g., AlCl3) increases the electrophilicity of the imine carbon, which is strictly required to overcome the activation energy barrier for the electrophilic aromatic substitution that closes the diazine ring.

Step-by-Step Methodology:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(p-tolyl)-2-(phenyl)ethane-1,2-dione in 50 mL of anhydrous ethanol. Add 11 mmol of hydrazine hydrate dropwise at 0 °C. Stir for 2 hours at room temperature to yield the corresponding hydrazone.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude hydrazone in 30 mL of chlorobenzene.

  • Acid-Catalyzed Cyclization: Add 30 mmol of anhydrous AlCl3 to the solution. Note: Chlorobenzene is selected as the solvent because its boiling point (132 °C) provides the optimal thermal energy required for the cyclization without degrading the intermediate.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with 10% w/w HCl (100 mL) to break down the aluminum complexes. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify via silica gel column chromatography to isolate 6-methyl-3-phenylcinnoline as a crystalline solid.

Protocol B: Late-Stage C4-Carboxamidation

Causality & Logic: Direct amidation of the unactivated C4 position is achieved via a Palladium-catalyzed carbonylative amidation. The use of a bidentate ligand (Xantphos) is critical; its wide bite angle accelerates the reductive elimination step, suppressing unwanted homocoupling side reactions and driving the formation of the C-N bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 6-methyl-3-phenylcinnoline (1.0 mmol), 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.5 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Atmosphere Exchange: Evacuate and backfill the tube with CO gas three times using a balloon.

  • Solvent & Base Addition: Inject 5 mL of anhydrous toluene and 2.0 mmol of N,N-diisopropylethylamine (DIPEA) through the septum.

  • Reaction: Heat the sealed tube to 110 °C for 6 hours under a steady CO atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer, concentrate, and purify via flash chromatography to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3-phenylcinnoline-4-carboxamide.

Quantitative Data: Optimization of C4-Carboxamidation

To ensure maximum yield and minimize catalytic poisoning, the cross-coupling conditions must be strictly controlled. The table below summarizes the optimization data for the C4-carboxamidation step.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)2 / PPh3DMF801245Monodentate ligand led to sluggish reductive elimination; significant starting material remained.
2Pd(OAc)2 / dppfDMF100878Bidentate ligand suppressed side reactions, but DMF caused partial amine degradation.
3 Pd2(dba)3 / Xantphos Toluene 110 6 92 Optimal bite angle of Xantphos accelerated reductive elimination; non-polar solvent stabilized the transition state.
4Pd2(dba)3 / XantphosToluene802461Insufficient thermal energy to drive the oxidative addition at the C4 position.

Self-Validating Quality Control System

To ensure the trustworthiness and reproducibility of the synthesized libraries, researchers must implement the following self-validating analytical checkpoints:

  • Checkpoint 1: Core Scaffold Verification (Intermediate QC)

    • 1H NMR (400 MHz, CDCl3): The success of Protocol A is confirmed by the presence of a distinct, highly deshielded singlet at ~8.50 - 8.80 ppm , corresponding to the C4-H proton of the cinnoline ring. The C6-methyl group will appear as a sharp singlet at ~2.55 ppm .

  • Checkpoint 2: Functionalization Verification (Final Product QC)

    • 1H NMR: The complete disappearance of the C4-H singlet (~8.50 ppm) is the primary indicator of successful C4-carboxamidation. Additionally, a broad singlet corresponding to the amide N-H will appear around 6.80 - 7.20 ppm .

    • FT-IR Spectroscopy: The appearance of a strong carbonyl stretch (C=O) at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹ validates the insertion of the carboxamide moiety.

    • Mass Spectrometry (ESI-MS): For the target compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3-phenylcinnoline-4-carboxamide, expect an [M+H]+ peak at m/z 428.20 .

References

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry.
  • Cinnoline deriv
  • Cinnoline. Wikipedia.
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3-phenylcinnoline-4-carboxamide.
  • Gassman, P. G., et al. (1977). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation.

Sources

Method

Application Note: Preparation of 6-Methyl-3-phenylcinnoline Stock Solutions for Bioassays

Introduction and Mechanistic Rationale 6-Methyl-3-phenylcinnoline (CAS: 10501-72-1) is a nitrogenous heterocyclic compound belonging to the benzo[c]-1,2-diazine family [3]. Cinnoline derivatives are heavily investigated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

6-Methyl-3-phenylcinnoline (CAS: 10501-72-1) is a nitrogenous heterocyclic compound belonging to the benzo[c]-1,2-diazine family [3]. Cinnoline derivatives are heavily investigated in drug discovery due to their broad spectrum of pharmacological activities, including potent anti-inflammatory, antibacterial, and antineoplastic properties [4]. Mechanistically, specific substituted cinnolines have been identified as inhibitors of Phosphodiesterase 10A (PDE10A) and the PI3K/Akt signaling pathway, modulating intracellular cAMP/cGMP pools and cell survival, respectively[2, 4].

Because 6-Methyl-3-phenylcinnoline possesses a highly hydrophobic core (a fused bicyclic system with methyl and phenyl substituents), it exhibits extremely poor aqueous kinetic solubility [5]. Introducing this compound directly into aqueous physiological buffers (e.g., PBS or cell culture media) inevitably leads to precipitation, rendering bioassay results inconsistent or artificially negative.

To circumvent this, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent [1]. DMSO is a polar aprotic solvent with a high dielectric constant, capable of solvating both the polar diazine nitrogens and the lipophilic aromatic rings. However, transitioning the compound from a 100% DMSO stock to an aqueous bioassay environment requires precise stoichiometric control to prevent "DMSO shock" —a phenomenon where rapid solvent exchange forces the hydrophobic solute out of solution before it can be stabilized by the aqueous matrix [1].

Experimental Workflow and Solvent Dynamics

The protocol relies on a two-tier dilution strategy:

  • Primary Solvation: Complete dissolution in 100% anhydrous DMSO to create a thermodynamically stable, high-concentration master stock (typically 10 mM).

  • Aqueous Transition: Serial dilution in DMSO followed by a high-ratio (≥1:100) dropwise transfer into the final aqueous buffer. This ensures the final DMSO concentration remains ≤1.0% (v/v), a critical threshold to prevent solvent-induced cytotoxicity or assay interference [1, 2].

Workflow A 6-Methyl-3-phenylcinnoline (Solid Powder) B Primary Stock (10 mM) in 100% Anhydrous DMSO A->B Add DMSO & Sonicate C Serial Dilutions (Intermediate DMSO Stocks) B->C Dilute in DMSO D Aqueous Buffer Addition (Dropwise + Vortexing) C->D 1:100 Dilution E Final Bioassay Plate (≤1% DMSO Final) D->E Equilibrate

Workflow for the preparation and aqueous transition of 6-Methyl-3-phenylcinnoline.

Quantitative Data: Dilution Matrix

To maintain a self-validating system, the final concentration of DMSO must be kept constant across all assay wells, including the vehicle control. Varying the DMSO concentration alters the dielectric constant of the assay medium, introducing confounding variables.

Table 1: Standardized Dilution Matrix for a 10 mM Master Stock

Target Assay ConcentrationIntermediate DMSO Stock RequiredTransfer Volume (to 990 µL Buffer)Final VolumeFinal DMSO % (v/v)
100 µM 10 mM (Master Stock)10 µL1000 µL1.0%
50 µM 5 mM10 µL1000 µL1.0%
10 µM 1 mM10 µL1000 µL1.0%
1 µM 100 µM10 µL1000 µL1.0%
Vehicle Control 100% Pure DMSO10 µL1000 µL1.0%

Note: By preparing intermediate stocks in 100% DMSO first, the final transfer volume (10 µL) remains identical, ensuring uniform DMSO toxicity baselines across all test conditions.

Step-by-Step Protocol

Phase 1: Preparation of the 10 mM Master Stock

Causality Check: Anhydrous DMSO is required because atmospheric moisture absorbed by hygroscopic DMSO will prematurely lower the solvent's capacity to dissolve the lipophilic cinnoline, leading to micro-precipitates.

  • Weighing: Accurately weigh the required mass of 6-Methyl-3-phenylcinnoline powder using an analytical balance (e.g., 2.20 mg for 1 mL of a 10 mM stock, assuming a molecular weight of ~220.27 g/mol ).

  • Solvation: Transfer the powder to a sterile, amber microcentrifuge tube (cinnolines can be light-sensitive). Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity) [1].

  • Homogenization: Vortex the suspension vigorously for 30 seconds. If particulates remain visible, subject the tube to mild sonication in a water bath (25°C–30°C) for 2–5 minutes. Do not exceed 35°C, as excessive heat may cause localized degradation.

  • Verification: Hold the tube against a light source to confirm complete optical clarity. The solution should be entirely free of refractile micro-crystals.

Phase 2: Serial Dilution in DMSO
  • Prepare a series of clean microcentrifuge tubes.

  • Perform 1:2 or 1:10 serial dilutions using 100% DMSO to create the intermediate concentrations outlined in Table 1.

  • Cap tightly and vortex each intermediate stock to ensure homogeneity.

Phase 3: Aqueous Transition (Mitigating DMSO Shock)

Causality Check: "DMSO shock" occurs when a high-concentration organic stock is rapidly dumped into an aqueous buffer. The local concentration of water spikes, collapsing the solvation shell around the cinnoline derivative before it can disperse [1].

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C. A warmer aqueous phase increases the kinetic solubility limit during the mixing phase.

  • Dropwise Addition: Place the tube containing 990 µL of the aqueous buffer on a vortex mixer set to a low/medium speed.

  • Integration: While the buffer is actively swirling, use a micropipette to add 10 µL of the DMSO intermediate stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Equilibration: Allow the final solution to incubate at room temperature for 15–30 minutes prior to application in the bioassay. This allows the compound to reach thermodynamic equilibrium within the aqueous matrix.

Biological Application: Target Pathway Context

When properly solubilized, 6-Methyl-3-phenylcinnoline and its structural analogs can be evaluated in cell-based or biochemical assays. For instance, cinnoline scaffolds are recognized for their ability to competitively inhibit Phosphodiesterase 10A (PDE10A), preventing the hydrolysis of cyclic nucleotides (cAMP/cGMP) and thereby amplifying downstream anti-inflammatory and neuromodulatory signaling cascades [4].

Pathway Cinnoline 6-Methyl-3-phenylcinnoline (Cinnoline Derivative) PDE10A PDE10A Enzyme Cinnoline->PDE10A Competitive Inhibition cAMP Intracellular cAMP / cGMP Pool PDE10A->cAMP Hydrolysis (Blocked) CREB CREB Activation cAMP->CREB Phosphorylation/Activation Response Anti-inflammatory Gene Expression CREB->Response Transcription

Mechanism of action for cinnoline derivatives acting as PDE10A inhibitors.

Storage and Stability

  • Master Stocks (100% DMSO): Store at -20°C in airtight, light-resistant containers. Under these conditions, the stock is generally stable for 3 to 6 months. Prior to reuse, allow the aliquot to thaw completely at room temperature and vortex to redissolve any DMSO crystals (DMSO freezes at 19°C).

  • Aqueous Working Solutions: Must be prepared fresh immediately before the bioassay. Do not store aqueous dilutions, as the compound will gradually nucleate and precipitate over time due to its low aqueous solubility.

References

  • ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Methyl-3-phenylcinnoline — Chemical Substance Information. Retrieved from [Link]

Application

Application Note: High-Throughput Tissue Extraction and LC-MS/MS Sample Preparation Protocol for 6-Methyl-3-phenylcinnoline

Introduction & Pharmacological Context Cinnoline (1,2-benzodiazine) derivatives represent a privileged class of bicyclic heterocycles in medicinal chemistry. Compounds bearing the cinnoline scaffold, such as 6-Methyl-3-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Cinnoline (1,2-benzodiazine) derivatives represent a privileged class of bicyclic heterocycles in medicinal chemistry. Compounds bearing the cinnoline scaffold, such as 6-Methyl-3-phenylcinnoline (CAS 10501-72-1), have been widely investigated for their broad-spectrum pharmacological activities, including potent anticancer, antimicrobial, and antimalarial properties[1].

During preclinical drug development, accurate pharmacokinetic (PK) profiling and biodistribution mapping of these compounds in complex tissue matrices (e.g., liver, brain, and tumor xenografts) are critical for determining therapeutic efficacy and safety margins[2]. However, extracting lipophilic, basic nitrogen-containing heterocycles from lipid-rich tissues presents a significant bioanalytical challenge. Endogenous phospholipids (e.g., phosphatidylcholines) co-extracted from cellular membranes are notorious for causing severe ion suppression in electrospray ionization (ESI) mass spectrometry, leading to compromised analytical sensitivity and reproducibility[3].

This application note details a highly robust, self-validating tissue extraction and sample preparation protocol specifically optimized for 6-Methyl-3-phenylcinnoline and structurally related derivatives.

Physicochemical Rationale & Workflow Design

As a Senior Application Scientist, it is imperative to design extraction workflows based on the physicochemical properties of the target analyte rather than relying on generic protocols. 6-Methyl-3-phenylcinnoline is a highly lipophilic, weakly basic compound. To achieve a high-recovery, low-matrix-effect extraction, this protocol employs a synergistic combination of Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • Acidic Homogenization: Tissues are homogenized in an acidic aqueous buffer. Causality: The low pH environment ensures that the basic nitrogen atoms of the cinnoline ring are fully protonated. This maximizes the compound's solubility in the aqueous phase and prevents non-specific hydrophobic binding to tissue debris.

  • Protein Precipitation (PPT): The addition of cold organic solvent crashes out macroscopic proteins. Causality: Rapid denaturation prevents the enzymatic degradation of the analyte by endogenous tissue proteases and disrupts protein-drug binding, ensuring the measurement of total drug concentration[4].

  • MCX Solid-Phase Extraction: Causality: Because 6-Methyl-3-phenylcinnoline is positively charged at a low pH, it binds strongly to the negatively charged sulfonic acid groups of the MCX resin. This allows for an aggressive organic wash (100% Methanol) to strip away neutral lipids and ion-suppressing phospholipids without eluting the analyte[3]. The target is subsequently eluted by introducing a basic modifier that neutralizes the cinnoline, breaking the ionic interaction.

Visualization: Sample Preparation Workflow

G Tiss Tissue Sample (Liver, Brain, Tumor) Homog Homogenization (0.1% FA in H2O, 1:3 w/v) Tiss->Homog PPT Protein Precipitation (Cold ACN + Internal Standard) Homog->PPT Centrifuge Centrifugation (14,000 x g, 4°C, 10 min) PPT->Centrifuge SPE_Load Load Supernatant (Mixed-Mode Cation Exchange) Centrifuge->SPE_Load Supernatant SPE_Cond SPE Conditioning (MeOH -> 0.1% FA) SPE_Cond->SPE_Load SPE_Wash Wash Steps (1. 0.1% FA, 2. 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Removes Lipids Dry Nitrogen Evaporation & Reconstitution (Initial Mobile Phase) SPE_Elute->Dry LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS

Figure 1: Optimized tissue extraction workflow for 6-Methyl-3-phenylcinnoline utilizing PPT and MCX-SPE.

Experimental Protocols

Self-Validating System Controls

To ensure the trustworthiness of the bioanalytical batch, the protocol mandates the inclusion of the following controls:

  • Blank Matrix: Analyzed to confirm the absence of endogenous isobaric interferences at the retention time of the analyte.

  • Zero Standard: Blank matrix spiked only with the Internal Standard (IS) to check for IS isotopic cross-talk.

  • Post-Extraction Spikes: Used to calculate the absolute matrix effect (ME) by comparing the peak area of the analyte spiked into an extracted blank matrix versus a neat solvent standard[4].

Step-by-Step Tissue Extraction Methodology

Step 1: Tissue Collection and Homogenization

  • Harvest tissues and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Weigh the tissue and add 3 volumes (w/v) of ice-cold Homogenization Buffer (0.1% Formic Acid in MS-grade H2​O ).

  • Homogenize using a bead-beater at 4°C for 2 cycles of 30 seconds.

Step 2: Protein Precipitation (PPT)

  • Transfer 100 µL of the tissue homogenate to a low-bind microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (e.g., 50 ng/mL of a stable-isotope labeled cinnoline or structurally similar alkaloid)[4].

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of 0.1% Formic Acid in H2​O through the MCX cartridge (30 mg/1 mL).

  • Loading: Carefully load the supernatant from Step 2 onto the conditioned cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1% Formic Acid in H2​O to remove highly polar endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Note: This critical step eliminates target-masking phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

Step 4: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 35°C.

  • Reconstitute the residue in 100 µL of the Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

  • Vortex for 1 minute, centrifuge at 14,000 × g for 5 minutes, and transfer the particle-free supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Analytical Conditions & Validation

The following tables summarize the quantitative parameters required to execute the LC-MS/MS analysis effectively. Gradient elution with acidic modifiers is utilized to ensure sharp peak shapes for basic heterocycles[4][5].

Table 1: LC Gradient Conditions

Column: C18 (2.1 mm × 100 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C.

Time (min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)Curve Type
0.0095%5%Initial
1.0095%5%Linear
4.0010%90%Linear
5.5010%90%Hold
5.6095%5%Linear
7.0095%5%Re-equilibration
Table 2: MS/MS MRM Parameters (Representative)

Ionization: Electrospray Ionization Positive (ESI+); Polarity: Positive.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
6-Methyl-3-phenylcinnoline 221.1 [M+H]+ 193.1 (Quantifier)2530
6-Methyl-3-phenylcinnoline 221.1 [M+H]+ 115.0 (Qualifier)3530
Internal Standard Compound SpecificCompound SpecificOptimizedOptimized
Table 3: Expected Method Validation Summary

Based on validation standards for nitrogenous heterocyclic alkaloids in biological matrices[4].

Validation ParameterAcceptance CriteriaExpected Performance (Tissue Matrix)
Extraction Recovery Consistent across QC levels75.0% - 88.5%
Matrix Effect (Ion Suppression) 85% - 115%89.0% - 94.5% (Minimal suppression)
Intra-day Precision (CV%) 15% ( 20% at LLOQ)< 12%
Inter-day Accuracy 85% - 115% of nominal92.0% - 108.0%

References

  • BenchChem.Application Notes and Protocols for Cinnoline Derivatives.
  • National Institutes of Health (PMC).Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • National Institutes of Health (PubMed).Gradient Elution Liquid Chromatography Mass Spectrometry Determination of Acetylcorynoline in Rat Plasma and Its Application to a Pharmacokinetic Study.
  • Frontiers.Metabolite profiling, antimalarial potentials of Schleichera oleosa using LC-MS and GC-MS: in vitro, molecular docking and molecular dynamics.
  • Google Patents.Functionalized support for analytical sample preparation (US20180080858A1).
  • SIELC Technologies.Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving 6-Methyl-3-phenylcinnoline Synthesis Yield

Welcome to the Technical Support Center for the synthesis of 6-Methyl-3-phenylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-3-phenylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this important cinnoline derivative. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to 6-Methyl-3-phenylcinnoline Synthesis

The synthesis of 6-Methyl-3-phenylcinnoline, a member of the biologically significant cinnoline family of heterocycles, is most commonly achieved through the Borsche-Witte synthesis (also known as the Borsche or Borsche-Herbert synthesis). This classical method involves the diazotization of a substituted 2-aminoaryl ketone, followed by an intramolecular cyclization. While reliable, this pathway can be prone to side reactions and yield inconsistencies. This guide will address the common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Methyl-3-phenylcinnoline?

A1: The most prevalent and well-established method is the Borsche-Witte synthesis. This involves the diazotization of a 2-amino-5-methyl-α-phenylacetophenone precursor, followed by acid- or base-catalyzed intramolecular cyclization to form the cinnoline ring.

Q2: I am experiencing a very low yield. What are the most likely causes?

A2: Low yields in cinnoline synthesis are a frequent challenge. The primary culprits often include:

  • Decomposition of the diazonium salt: This is a common issue, especially if the temperature during diazotization is not strictly controlled.

  • Incomplete cyclization: The cyclization step can be sensitive to the concentration of the acid or base catalyst and the reaction temperature.

  • Formation of side products: Competing reactions, such as the formation of tars or other heterocyclic systems, can significantly reduce the yield of the desired product.

  • Poor quality of starting materials: Impurities in the 2-amino-5-methyl-α-phenylacetophenone can interfere with the reaction.

Q3: What are the critical parameters to control during the diazotization step?

A3: The stability of the diazonium salt is paramount. Key parameters to control are:

  • Temperature: Maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrosating agent (e.g., sodium nitrite).

  • Acid Concentration: Use a sufficient concentration of a non-nucleophilic acid, such as sulfuric acid or hydrochloric acid, to ensure complete diazotization and stabilize the resulting diazonium salt.

  • Rate of Addition: Add the nitrosating agent slowly and dropwise to prevent localized overheating and decomposition of the diazonium salt.

Q4: How can I improve the cyclization step?

A4: The efficiency of the cyclization is influenced by several factors:

  • Catalyst: The choice and concentration of the acid or base catalyst are critical. For acid-catalyzed cyclization, sulfuric acid is commonly used.

  • Temperature: Gently warming the reaction mixture after diazotization can promote cyclization. However, excessive heat can lead to decomposition.

  • Solvent: The choice of solvent can impact the solubility of the intermediates and the reaction rate.

Q5: What are the best methods for purifying the crude 6-Methyl-3-phenylcinnoline?

A5: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A mixture of ethanol and water is often a suitable solvent system for recrystallizing cinnoline derivatives[1].

  • Column Chromatography: For more challenging separations, column chromatography using silica gel with a gradient of a non-polar eluent (like hexane or petroleum ether) and a more polar eluent (like ethyl acetate) is effective.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 6-Methyl-3-phenylcinnoline.

Issue 1: Low or No Yield of 6-Methyl-3-phenylcinnoline

Low yield is a multifaceted problem. The following troubleshooting workflow can help identify and address the root cause.

Low_Yield_Troubleshooting start Low or No Yield check_diazotization Review Diazotization Step start->check_diazotization check_cyclization Review Cyclization Step start->check_cyclization check_starting_material Check Starting Material Purity start->check_starting_material check_workup Review Work-up & Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control cyclization_temp Sub-optimal Temperature? check_cyclization->cyclization_temp sm_purity Impure Precursor? check_starting_material->sm_purity workup_loss Product Loss During Extraction/Purification? check_workup->workup_loss acid_conc Insufficient Acid? temp_control->acid_conc No temp_solution Maintain 0-5°C rigorously temp_control->temp_solution Yes nitrite_addition Rapid NaNO2 Addition? acid_conc->nitrite_addition No acid_solution Use higher concentration or less nucleophilic acid (e.g., H2SO4) acid_conc->acid_solution Yes nitrite_solution Add NaNO2 solution dropwise with vigorous stirring nitrite_addition->nitrite_solution Yes catalyst_issue Incorrect Catalyst/Concentration? cyclization_temp->catalyst_issue No cyclization_temp_solution Optimize temperature (e.g., gentle warming after diazotization) cyclization_temp->cyclization_temp_solution Yes catalyst_solution Screen different acid/base catalysts and concentrations catalyst_issue->catalyst_solution Yes sm_purity_solution Purify 2-amino-5-methyl-α-phenylacetophenone by recrystallization or chromatography sm_purity->sm_purity_solution Yes workup_solution Optimize extraction solvent and purification method (recrystallization vs. chromatography) workup_loss->workup_solution Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Tarry or Polymeric Byproducts

The appearance of a dark, intractable tar is a common sign of diazonium salt decomposition or other side reactions.

  • Causality: Elevated temperatures during diazotization or cyclization can lead to the uncontrolled decomposition of the diazonium salt, resulting in polymerization and tar formation. The presence of highly activating or deactivating groups on the aromatic ring can also promote side reactions[2].

  • Troubleshooting Protocol:

    • Strict Temperature Control: Ensure the temperature of the reaction mixture does not exceed 5 °C during the addition of sodium nitrite.

    • Efficient Stirring: Maintain vigorous stirring to ensure rapid dispersion of the nitrosating agent and prevent localized "hot spots."

    • Stepwise Warming: After diazotization is complete, allow the reaction to warm slowly to room temperature before any gentle heating for the cyclization step. This can favor the desired intramolecular reaction over decomposition.

    • Use of a Scavenger: In some cases, the addition of a radical scavenger may help to minimize polymerization, although this should be approached with caution as it may interfere with the desired reaction.

Issue 3: Incomplete Reaction

If starting material is still present after the reaction, consider the following:

  • Causality: Insufficient reaction time, sub-optimal temperature, or an inadequate amount of catalyst can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

    • Increase Reaction Time: If the reaction is proceeding slowly, extend the reaction time at the optimal temperature.

    • Optimize Catalyst Loading: If using a catalyst for the cyclization step, consider incrementally increasing the catalyst concentration.

    • Re-evaluate Temperature Profile: The cyclization may require a higher temperature to proceed to completion. Increase the temperature in small increments (e.g., 10 °C) while monitoring for product formation and decomposition.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Amino-5-methyl-α-phenylacetophenone (Precursor)

The synthesis of the precursor is a critical first step. One common method involves the Friedel-Crafts acylation of a protected p-toluidine derivative, followed by deprotection. A more direct, but often lower-yielding, approach is the direct acylation of p-toluidine. An alternative is the reaction of a Grignard or organolithium reagent with a suitable benzonitrile derivative. A general procedure for the synthesis of a related 2-aminoacetophenone is the reduction of the corresponding 2-nitroacetophenone[3].

Materials:

  • 2-Nitro-5-methyl-α-phenylacetophenone

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-5-methyl-α-phenylacetophenone in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Borsche-Witte Synthesis of 6-Methyl-3-phenylcinnoline

This protocol is based on the general principles of the Borsche-Witte synthesis.

Materials:

  • 2-Amino-5-methyl-α-phenylacetophenone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

Step 1: Diazotization

  • Dissolve 2-amino-5-methyl-α-phenylacetophenone in a mixture of concentrated acid (H₂SO₄ or HCl) and water, cooled to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Cyclization and Work-up

  • Allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until TLC analysis indicates the formation of the product.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until it is slightly basic.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

Step 3: Purification

  • Recrystallize the crude 6-Methyl-3-phenylcinnoline from an ethanol/water mixture to obtain the purified product.

  • Alternatively, purify by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

The following table summarizes the key reaction parameters and their expected impact on the yield of 6-Methyl-3-phenylcinnoline.

ParameterConditionExpected Outcome on YieldRationale
Diazotization Temperature 0-5 °CHighMinimizes diazonium salt decomposition.
> 10 °CLowIncreased rate of decomposition and tar formation.
Acid for Diazotization H₂SO₄GoodNon-nucleophilic, stabilizes the diazonium salt.
HClModerateChloride ions can act as nucleophiles in side reactions.
Cyclization Temperature 25-60 °COptimalPromotes cyclization without significant decomposition.
> 80 °CLowIncreased potential for side reactions and decomposition.
Catalyst (Cyclization) Strong Acid (e.g., H₂SO₄)Generally GoodFacilitates the intramolecular electrophilic aromatic substitution.
Strong BaseCan be effectiveDepends on the specific substrate and reaction conditions.

Reaction Mechanism and Key Intermediates

The Borsche-Witte synthesis proceeds through a well-defined mechanism involving diazotization and intramolecular cyclization.

Borsche_Witte_Mechanism A 2-Amino-5-methyl-α-phenylacetophenone B Diazonium Salt Intermediate A->B NaNO2, H+ (0-5°C) C Enol Intermediate B->C Tautomerization D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Methyl-3-phenylcinnoline D->E Dehydration & Aromatization

Caption: Simplified mechanism of the Borsche-Witte synthesis.

References

  • Aswale, S.R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5621-5623.
  • Al-Tel, T. H., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5432. [Link]

  • Wang, L., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8034-8045. [Link]

  • Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499-523. [Link]

  • Wikipedia. (n.d.). Cinnoline. [Link]

  • Barber, H. J., et al. (1967). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1657-1664. [Link]

  • Kafka, S., et al. (2012). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o231. [Link]

  • Lowrie, H. S. (1966). 3-Phenylcinnolines. II.1 The Preparation of 4-Amino Derivatives. The Journal of Organic Chemistry, 31(3), 671-676. [Link]

  • Sakthivel, K., et al. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Journal of Heterocyclic Chemistry, 56(11), 3021-3026.
  • Sheremetev, A. B., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1234-1242. [Link]

  • Patel, M. R., et al. (2016). Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. Journal of the Serbian Chemical Society, 81(1), 1-10. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Saxena, A., & Kumar, A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Al-Omair, M. A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6696. [Link]

  • Wikidoc. (2012). Cinnoline. [Link]

  • Chemistry Learning. (2026, January 9). Borsche Cinnoline synthesis [Video]. YouTube. [Link]

  • Lowrie, H. S. (1966). 3-Phenylcinnolines. II.1 The Preparation of 4-Amino Derivatives. The Journal of Organic Chemistry, 31(3), 671-676. [Link]

  • Hartwig, J. F. (2018). Pronounced effects of substituents on the iridium-catalyzed borylation of aryl C–H bonds. Chemical Science, 9(1), 12-21. [Link]

  • Reddy, P. V. G., et al. (2007).
  • Abdel-Wahab, B. F., et al. (2021). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 354(1), 2000213. [Link]

  • Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499-523. [Link]

  • Chen, G., et al. (2019). The preparation method of 2- methylamino -5- chlorobenzophenones. CN108191684A.
  • Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20115-20139. [Link]

  • Breit, B., et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384. [Link]

  • Murphy, P. J., et al. (2001). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2845-2853. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Wikipedia. (n.d.). Wittig reaction. [Link]

Sources

Optimization

Technical Support Center: 6-Methyl-3-phenylcinnoline Solubilization

Welcome to the Formulation & Solubilization Support Center. 6-Methyl-3-phenylcinnoline is a highly hydrophobic heterocyclic compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. 6-Methyl-3-phenylcinnoline is a highly hydrophobic heterocyclic compound. Due to its extended planar aromatic system (a 1,2-diazanaphthalene core fused with a phenyl ring) and the lipophilic methyl group, it exhibits high crystal lattice energy and extremely poor aqueous solubility[1].

This guide provides drug development professionals and researchers with field-proven, self-validating methodologies to successfully formulate this compound for aqueous environments without compromising experimental integrity.

Solubilization Strategy Decision Matrix

Selecting the correct formulation strategy depends entirely on the downstream application's tolerance for organic solvents and surfactants.

DecisionTree Start Compound Insoluble in Aqueous Buffer Step1 Assess Assay Tolerance for Organic Solvents Start->Step1 Branch1 High Tolerance (In vitro assays) Step1->Branch1 Branch2 Low Tolerance (Cellular / In vivo) Step1->Branch2 Sol1 Co-solvent System (DMSO + Tween-80) Branch1->Sol1 Sol2 Inclusion Complex (HP-β-CD Formulation) Branch2->Sol2

Decision tree for selecting an aqueous solubilization strategy based on assay solvent tolerance.

Troubleshooting & FAQs

Q: Why does 6-Methyl-3-phenylcinnoline immediately precipitate when I dilute my DMSO stock into PBS? A: This phenomenon, known as "crashing out," occurs because the local concentration of the hydrophobic drug exceeds its thermodynamic aqueous solubility before the DMSO can diffuse into the bulk water. To prevent this, you must lower the interfacial tension of the aqueous phase. Introducing a non-ionic surfactant (like Tween-80) to the aqueous buffer prior to adding the DMSO stock creates micelles that immediately encapsulate the hydrophobic cinnoline molecules, preventing crystal nucleation[2].

Q: My cell-based assay cannot tolerate more than 0.1% DMSO, but the compound crashes out at this concentration. What is the alternative? A: You must move away from co-solvents and utilize a host-guest inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. CDs are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic core[3]. The hydrophobic 3-phenylcinnoline moiety enters the cyclodextrin cavity, effectively shielding its hydrophobic surfaces from water. This creates a highly water-soluble complex that requires zero DMSO in the final assay[4].

Q: Can I just heat the aqueous buffer to force 6-Methyl-3-phenylcinnoline into solution? A: No. While heating temporarily increases kinetic solubility, the solution will become supersaturated as it cools to physiological temperatures (37°C), leading to delayed, unpredictable precipitation during your experiment. You must alter the solvent environment permanently using the protocols below.

Validated Experimental Protocols

Protocol A: Co-Solvent & Surfactant Solubilization (For In Vitro Assays)

Causality: DMSO disrupts the strong crystalline lattice of the cinnoline derivative, while Tween-80 lowers the thermodynamic barrier of mixing by reducing interfacial tension in the aqueous phase.

  • Stock Preparation: Weigh out 6-Methyl-3-phenylcinnoline and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM master stock. Vortex vigorously and sonicate in a water bath for 5 minutes until visually clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.1% to 0.5% (v/v) Tween-80. Warm the buffer to 37°C.

  • Dilution: Place the aqueous buffer on a magnetic stirrer at medium speed. Slowly add the DMSO stock dropwise directly into the vortex of the stirring buffer to reach your final working concentration.

  • Self-Validation System: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. If the OD600 is elevated, the compound has crashed out, and the surfactant ratio must be increased.

Protocol B: Cyclodextrin Inclusion Complex via Lyophilization (For Cell/In Vivo Assays)

Causality: Direct mixing of hydrophobic drugs with aqueous cyclodextrins often yields poor complexation due to the drug's inability to dissolve enough to enter the CD cavity. Using a monophase co-solvent system with tert-butyl alcohol (TBA) ensures molecular-level mixing. TBA is uniquely suited for this because it is fully miscible with water and sublimes rapidly during freeze-drying without collapsing the lyophilized cake[5].

Workflow A Prepare HP-β-CD in Aqueous Media C Mix & Equilibrate (Host-Guest Complex) A->C B Dissolve Cinnoline in TBA Co-solvent B->C D Sterile Filtration (0.22 µm PTFE) C->D Remove aggregates E Lyophilization (Solvent Sublimation) D->E F Aqueous Soluble Powder Reconstitution E->F Reconstitute in buffer

Workflow for formulating 6-Methyl-3-phenylcinnoline into a soluble cyclodextrin complex.

  • Aqueous Phase: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water.

  • Organic Phase: Dissolve 6-Methyl-3-phenylcinnoline in 100% tert-butyl alcohol (TBA) at a concentration of 5 mg/mL.

  • Complexation: Mix the TBA-drug solution with the aqueous HP-β-CD solution at a 1:1 volume ratio. Stir continuously at room temperature for 4 hours to allow thermodynamic equilibration of the host-guest complex.

  • Filtration: Pass the monophase solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any uncomplexed drug aggregates.

  • Lyophilization: Flash-freeze the filtrate using liquid nitrogen. Lyophilize for 48 hours to completely sublime the TBA and water, leaving a white, amorphous powder.

  • Self-Validation System: Reconstitute the lyophilized powder in standard PBS. Centrifuge the solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the detected concentration matches your theoretical input concentration, 100% inclusion and solubilization were successfully achieved.

Quantitative Formulation Data

The following table summarizes the expected outcomes when applying different solubilization strategies to 6-Methyl-3-phenylcinnoline.

Solubilization StrategyPrimary ExcipientsEstimated Max Aqueous SolubilityAssay SuitabilityKey Limitation
Unformulated (Control) None (Buffer only)< 0.01 mg/mLNoneImmediate precipitation
Co-solvent Method 1-5% DMSO, 0.1% Tween-800.5 - 2.0 mg/mLIn vitro biochemicalDMSO toxicity in cell lines
Cyclodextrin Complexation 10-20% HP-β-CD5.0 - 15.0 mg/mLCell-based, In vivoRequires lyophilization step

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC , nih.gov,[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris , hilarispublisher.com,[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC , nih.gov,[Link]

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed , nih.gov,[Link]

Sources

Troubleshooting

Reducing background noise in 6-Methyl-3-phenylcinnoline spectroscopic analysis

Technical Support Center: Troubleshooting Spectroscopic Background Noise for 6-Methyl-3-phenylcinnoline Overview 6-Methyl-3-phenylcinnoline is a structurally significant diazine derivative utilized in organoheterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Spectroscopic Background Noise for 6-Methyl-3-phenylcinnoline

Overview 6-Methyl-3-phenylcinnoline is a structurally significant diazine derivative utilized in organoheterocyclic drug development[1]. Due to its extended aromatic system, it is frequently characterized using UV-Visible (UV-Vis), fluorescence, and mass spectrometry (MS). However, researchers frequently encounter background noise that obscures critical spectral data, leading to inaccurate quantification. This guide provides field-proven, causality-driven troubleshooting protocols to isolate and eliminate background noise across various spectroscopic modalities.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: What are the fundamental differences between the types of noise affecting my cinnoline spectra? A: In analytical chemistry, noise is defined as any unwanted fluctuation that obscures the target signal. It is critical to differentiate between fundamental and excess noise:

  • Fundamental Noise: Includes thermal noise (temperature fluctuations in electronics) and shot noise (random events of electrons crossing junctions). These are inherent to the particulate nature of light and matter and can be minimized but never entirely eliminated[2][3].

  • Excess/Chemical Noise: Arises from random interactions between molecules in the medium, such as solvent Raman scattering, autofluorescence, or matrix effects[2][4]. In mass spectrometry, chemical noise specifically refers to non-target matrix components that increase the absolute intensity of the baseline, predictably degrading the Signal-to-Noise Ratio (SNR)[5].

Q2: Why am I seeing severe baseline fluctuations ("wild gyrations") below 300 nm in my UV-Vis spectra? A: This is a classic mathematical artifact caused by dividing by near-zero values. A spectrophotometer calculates absorbance by dividing the light transmitted through your sample by a reference spectrum. If the reference spectrum is nearly zero at UV wavelengths—either because the solvent (e.g., DMF) has a high UV cutoff, the sample is too opaque (Absorbance > 2.0), or the deuterium lamp is degrading—the instrument effectively divides the signal by the fundamental detector noise. This amplifies the noise, resulting in wild spectral gyrations[6][7].

Q3: How can I optimize the signal-to-noise ratio (SNR) during the fluorescence detection of 6-Methyl-3-phenylcinnoline? A: Many researchers mistakenly attempt to maximize the Signal-to-Background Ratio (SBR). However, optimizing SBR can lead to poorer Limits of Detection (LOD)[8]. Instead, you must maximize the SNR. Because the optical background is often spectrally nonuniform (due to scattering and autofluorescence), you must experimentally determine the emission spectra of both the analyte and the background, quantify the dark/shot/flicker noise, and numerically optimize the transmittance spectrum of your emission filter to selectively pass wavelengths where the analyte signal vastly outcompetes the background noise[8].

Part 2: Quantitative Noise Troubleshooting Metrics

To systematically diagnose noise, compare your experimental parameters against these established thresholds:

Spectroscopic MethodParameterOptimal RangeWarning ThresholdCausality / Corrective ActionSource
UV-Vis Absorbance (A)0.1 – 1.0 A> 2.0 ATransmitted light approaches zero; dilute sample or decrease pathlength.[6]
UV-Vis Wavelength Range190 – 400 nmHigh noise < 300 nmDeuterium lamp degradation or solvent UV cutoff; replace lamp or change solvent.[6][7]
Fluorescence / MS Signal-to-Noise Ratio> 10< 3True signal cannot be distinguished from background; optimize emission filter or MS selection gates.[3][5]
FCS / Fluorescence Uncorrelated Background< 5% of total signal> 30%Artificially reduces correlation amplitude; apply quantitative amplitude correction.[4]

Part 3: Self-Validating Experimental Protocols

Protocol 1: UV-Vis 0% and 100% Baseline Calibration Workflow Causality: Improper baseline collection introduces static noise into every subsequent measurement. A "0% correction" establishes the darkest possible point of detection (dark noise), while the "100% correction" establishes the maximum light throughput[7].

  • Warm-up: Allow the UV-Vis spectrophotometer (and Deuterium/Tungsten lamps) to warm up for at least 30 minutes to stabilize thermal noise[2].

  • 0% Transmission Correction: Completely block the sample beam path using a solid opaque block. Run the baseline scan to record the detector's dark noise profile[7].

  • 100% Transmission Correction: Place matching quartz cuvettes filled with the exact solvent used for 6-Methyl-3-phenylcinnoline in both the reference and sample paths. Run the baseline scan.

  • Self-Validation Step: Remove the sample cuvette, empty it, clean it, and place it back empty. Run a standard absorbance scan. The resulting spectrum must be a flat line at ~0.000 Absorbance. If noise spikes appear, the cuvette is dirty, or the lamps are misaligned[7].

Protocol 2: Fluorescence Emission Filter Optimization for Maximum SNR Causality: Filtering out spectrally nonuniform background noise (like solvent Raman scattering) requires isolating the specific wavelengths where the analyte's emission dominates the noise profile[4][8].

  • Analyte Spectrum: Record the raw emission spectrum of 6-Methyl-3-phenylcinnoline at a known concentration.

  • Background Spectrum: Record the emission spectrum of the blank solvent (optical background) under identical excitation conditions.

  • Noise Quantification: Measure the standard deviation of the baseline to quantify dark, shot, and flicker noise components[8].

  • Numerical Optimization: Input the spectra and noise values into an SNR function. Adjust the theoretical emission filter transmittance window to find the wavelength range that yields the highest mathematical SNR[8].

  • Self-Validation Step: Install the optimized physical bandpass filter. Measure a sample at the theoretical Limit of Detection (LOD). The calculated SNR must be ≥ 3 to confirm a true signal exists[3][5].

Protocol 3: Mass Spectrometry (MS) Chemical Noise Reduction Causality: Chemical noise in MS increases the absolute baseline intensity, burying the target m/z signal. MS/MS selection gates filter out matrix ions, reducing both absolute signal and noise, but disproportionately dropping noise to increase overall SNR[5].

  • Initial Scan: Run a full-scan MS of the cinnoline sample. Identify the parent ion and the elevated baseline (chemical noise).

  • Isolation: Set the first quadrupole (Q1) to isolate the specific m/z of 6-Methyl-3-phenylcinnoline.

  • Fragmentation: Apply collision energy to generate characteristic product ions.

  • Selection Gates: Set Q3 to monitor only the specific product ions, filtering out the matrix background[5].

  • Self-Validation Step: Run a blank matrix spiked with a known trace amount of the analyte. The baseline should drop to near-zero, and the analyte peak must resolve with an SNR > 10[5].

Part 4: Diagnostic Workflows

UVVis_Troubleshooting Start High Noise < 300 nm Observed in UV-Vis CheckAbs Check Sample Absorbance at < 300 nm Start->CheckAbs IsHigh Is Absorbance > 2.0? CheckAbs->IsHigh Dilute Dilute Sample & Check Solvent Cutoff IsHigh->Dilute Yes (Opaque) CheckLamp Check Deuterium Lamp Intensity & Alignment IsHigh->CheckLamp No (Transparent) Validate Self-Validation: Run Empty Cuvette (Abs ~ 0) Dilute->Validate ReplaceLamp Replace D2 Lamp & Recalibrate Optics CheckLamp->ReplaceLamp ReplaceLamp->Validate

UV-Vis troubleshooting logic tree for high-frequency noise in the <300 nm region.

Fluor_Optimization Step1 Measure Analyte Emission Spectrum Step4 Calculate SNR Function Step1->Step4 Step2 Measure Optical Background (Blank) Step2->Step4 Step3 Quantify Noise (Dark, Shot, Flicker) Step3->Step4 Step5 Optimize Filter Transmittance Step4->Step5 Validate Self-Validation: Verify SNR ≥ 3 at LOD Step5->Validate

Workflow for optimizing emission filtering to maximize SNR in fluorescence detection.

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 6-Methyl-3-phenylcinnoline

Welcome to the technical support center for 6-Methyl-3-phenylcinnoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methyl-3-phenylcinnoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed experimental protocols to diagnose and overcome these issues.

Introduction: The Bioavailability Challenge of Cinnoline Derivatives

Cinnoline-based compounds, such as 6-Methyl-3-phenylcinnoline, are a promising class of heterocyclic molecules with a wide range of pharmacological activities.[1][2][3] However, their therapeutic potential is often hindered by poor oral bioavailability.[4] This is frequently due to low aqueous solubility and/or rapid first-pass metabolism.[4] This guide will walk you through a systematic approach to identifying the root cause of poor bioavailability for 6-Methyl-3-phenylcinnoline and provide actionable strategies to enhance its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with 6-Methyl-3-phenylcinnoline showed very low plasma concentrations after oral dosing. What are the likely reasons?

A1: Poor oral bioavailability for a compound like 6-Methyl-3-phenylcinnoline, a substituted aromatic heterocycle, typically stems from one or a combination of the following factors:

  • Poor Aqueous Solubility: The presence of the phenyl and methyl groups on the cinnoline scaffold suggests that the molecule is likely lipophilic and may have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many new chemical entities.[5] If the compound does not dissolve, it cannot be absorbed.

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[4]

  • Efflux by Transporters: The molecule could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen after absorption.

Q2: How can I determine if low solubility is the primary cause of the poor bioavailability of my compound?

A2: A straightforward way to investigate this is by conducting a basic aqueous solubility test. If the solubility is low (e.g., <10 µg/mL) in simulated gastric and intestinal fluids, it is highly probable that the absorption is dissolution rate-limited. This would classify the compound as likely belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]

Q3: What are the main formulation strategies I should consider if my compound's absorption is limited by its dissolution rate?

A3: For dissolution rate-limited compounds, several formulation strategies can be effective. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution.[8][9]

  • Lipid-Based Formulations (LBFs): Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the dissolution step in the GI tract.[5][10][11]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can improve its solubility.[12][13]

Troubleshooting and Experimental Guides

This section provides detailed protocols to help you implement the strategies discussed above.

Guide 1: Initial Diagnosis - Aqueous Solubility and In Vitro Dissolution

Before investing in advanced formulations, it is crucial to confirm that poor solubility is the key issue.

This protocol provides a rapid assessment of your compound's solubility.

Materials:

  • 6-Methyl-3-phenylcinnoline

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a 10 mM stock solution of 6-Methyl-3-phenylcinnoline in DMSO.

  • Add an aliquot of the DMSO stock solution to each of the aqueous buffers (PBS, SGF, FaSSIF) to a final concentration of 100 µM.

  • Incubate the samples at room temperature for 2 hours with shaking.

  • Centrifuge the samples to pellet any precipitated compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[14]

Interpretation:

  • High Solubility: If the compound remains in solution, solubility is unlikely to be the primary issue.

  • Low Solubility: If significant precipitation occurs, this indicates that the compound has low aqueous solubility, and formulation strategies to enhance this are warranted.

This test measures the rate at which the solid drug dissolves.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[7] Medium: 900 mL of FaSSIF at 37°C Paddle Speed: 50 RPM Procedure:

  • Add a known amount of 6-Methyl-3-phenylcinnoline powder to the dissolution vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples of the dissolution medium.

  • Filter the samples and analyze for the concentration of the dissolved drug.[15]

Interpretation: A slow and incomplete dissolution profile confirms that the absorption of the drug is likely limited by its dissolution rate.

Guide 2: Formulation Strategies to Enhance Bioavailability

The following are detailed guides for preparing advanced formulations.

ASDs work by converting the crystalline drug into a higher-energy amorphous form, which has a greater apparent solubility.[8]

Materials:

  • 6-Methyl-3-phenylcinnoline

  • A suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • A suitable solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

Procedure:

  • Dissolve both the 6-Methyl-3-phenylcinnoline and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).[9]

  • Optimize the spray drying parameters (inlet temperature, spray rate, gas flow rate) for your specific instrument and solvent system.[9][16]

  • Spray dry the solution to obtain a fine powder.

  • Collect the powder and dry it further under vacuum to remove any residual solvent.[9]

Characterization:

  • Confirm the amorphous nature of the drug in the ASD using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[17]

  • Perform in vitro dissolution testing on the ASD to demonstrate improved dissolution compared to the crystalline drug.

SEDDS are mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion upon dilution in the GI tract, keeping the drug in a dissolved state.[5][10]

Materials:

  • 6-Methyl-3-phenylcinnoline

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)[11]

  • Cosolvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of 6-Methyl-3-phenylcinnoline in various oils, surfactants, and cosolvents to select the best excipients.

  • Ternary Phase Diagram Construction: Create ternary phase diagrams with different ratios of the selected oil, surfactant, and cosolvent to identify the self-emulsifying region.

  • Formulation Preparation: Mix the selected oil, surfactant, and cosolvent in the optimal ratio. Add the 6-Methyl-3-phenylcinnoline and mix until a clear, isotropic solution is formed. Gentle heating may be required.[18]

Characterization:

  • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.

  • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable.[19]

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like 6-Methyl-3-phenylcinnoline in their hydrophobic cavity, thereby increasing their aqueous solubility.[13]

Materials:

  • 6-Methyl-3-phenylcinnoline

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Freeze dryer

Procedure:

  • Phase Solubility Study: Determine the stoichiometry of the complex (e.g., 1:1 molar ratio) by performing a phase solubility study.[2][13]

  • Dissolve the HP-β-CD in deionized water.

  • Dissolve the 6-Methyl-3-phenylcinnoline in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution while stirring.

  • Stir the mixture for 24-48 hours to allow for complex formation.[20]

  • Freeze the solution rapidly (e.g., in liquid nitrogen).

  • Lyophilize the frozen solution under vacuum to obtain a dry powder of the inclusion complex.[13]

Characterization:

  • Confirm complex formation using DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.[2]

  • Determine the increase in solubility of the complex compared to the free drug.

Guide 3: In Vivo Pharmacokinetic Evaluation

After developing a promising formulation, the next step is to evaluate its performance in an animal model.

Animals: Male Sprague-Dawley rats (250-300g), fasted overnight.[21]

Groups:

  • Control Group: 6-Methyl-3-phenylcinnoline suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).

  • Test Group: The developed formulation (e.g., ASD, SEDDS, or cyclodextrin complex) of 6-Methyl-3-phenylcinnoline.

  • (Optional) IV Group: 6-Methyl-3-phenylcinnoline in a solubilizing vehicle for intravenous administration to determine absolute bioavailability.[6]

Procedure:

  • Administer the formulations to the rats via oral gavage at a specific dose.[1]

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via a suitable route (e.g., tail vein or jugular vein).[22]

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for the concentration of 6-Methyl-3-phenylcinnoline using a validated LC-MS/MS method.[23]

Data Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Compare the AUC of the test formulation to the control to determine the relative improvement in bioavailability.

Data Summary and Visualization

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Amorphous Solid Dispersion (ASD) Increases apparent solubility by converting the drug to a high-energy amorphous state.[8]Significant increase in dissolution rate; established manufacturing techniques (spray drying, HME).[16]Potential for recrystallization during storage; requires careful polymer selection.[8]
Self-Emulsifying Drug Delivery System (SEDDS) Bypasses dissolution by pre-dissolving the drug in a lipid system that emulsifies in the GI tract.[5][10]Excellent for highly lipophilic drugs; can enhance lymphatic absorption, potentially reducing first-pass metabolism.[18]High surfactant concentrations can cause GI irritation; potential for drug precipitation upon dilution.[18]
Cyclodextrin Complexation Encapsulates the drug molecule, increasing its solubility in water.[13]High solubilization potential; can protect the drug from degradation.Can be expensive for large-scale production; potential for renal toxicity with some cyclodextrins.[12]
Diagrams

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Poor In Vivo Bioavailability Observed B Assess Aqueous Solubility (Protocol 1.1) A->B C Perform In Vitro Dissolution (Protocol 1.2) B->C D Select Formulation Strategy (ASD, SEDDS, Cyclodextrin) C->D If dissolution-rate limited E Prepare Formulation (Protocols 2.1, 2.2, 2.3) D->E F Characterize Formulation (DSC, PXRD, DLS, etc.) E->F G Optimize In Vitro Dissolution F->G H Conduct Rat PK Study (Protocol 3.1) G->H If dissolution is improved I Analyze PK Parameters (Cmax, Tmax, AUC) H->I J Compare with Control I->J J->D If bioavailability is still low, re-evaluate strategy G Start Start Formulation Development ASD Amorphous Solid Dispersion (ASD) Problem: No dissolution improvement Solution: Check drug-polymer miscibility, increase polymer ratio Problem: Recrystallization on stability Solution: Use a higher Tg polymer, add a secondary stabilizer Start->ASD SEDDS SEDDS Start->SEDDS CD Cyclodextrin Complex Problem: Low complexation efficiency Solution: Optimize stoichiometry, try different cyclodextrin types (e.g., HP-β-CD) Problem: Complex dissociates too quickly Solution: Use a modified cyclodextrin with higher binding constant Start->CD

Caption: Troubleshooting common issues in formulation development.

References

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. CORE.
  • Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in R
  • Self Emulsifying Drug Delivery System (SEDDS): a Review. SciSpace.
  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in R
  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI.
  • Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers.
  • Cyclodextrin Inclusion Complexation: Technical Support Center. Benchchem.
  • A Comprehensive Review On Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
  • Formulation of self-emulsifying drug delivery systems. Monash University.
  • In-Vivo Mouse and R
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC.
  • Dissolution Testing For Tablets. Teledyne Labs.
  • Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. MDPI.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.
  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC.
  • Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF.
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI.
  • 6-Methylquinoline | C10H9N | CID 7059. PubChem.
  • 6-Methyl-3-phenylcinnoline — Chemical Substance Inform
  • Showing Compound 6-Methylquinoline (FDB011115). FooDB.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.. University of Washington.
  • Current trends in drug metabolism and pharmacokinetics. PMC - NIH.
  • 6-methyl quinoline 6-methylquinoline. The Good Scents Company.
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.
  • In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-6-methyl-3-phenylcoumarin. Benchchem.
  • Physiologically based pharmacokinetic model for 6-mercpatopurine: exploring the role of genetic polymorphism in TPMT enzyme activity. PMC.
  • Application of drug physico chemical characteris
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.

Sources

Troubleshooting

Minimizing side reactions during 6-Methyl-3-phenylcinnoline functionalization

Welcome to the Advanced Heterocycle Technical Support Center. 6-Methyl-3-phenylcinnoline is a highly valuable, electron-deficient benzo-fused diazine scaffold frequently utilized in medicinal chemistry due to its bio-iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Technical Support Center. 6-Methyl-3-phenylcinnoline is a highly valuable, electron-deficient benzo-fused diazine scaffold frequently utilized in medicinal chemistry due to its bio-isosteric relationship with quinoline[1]. However, its unique electronic properties make late-stage functionalization—such as C-H activation or cross-coupling of its halogenated derivatives—highly susceptible to competing side reactions.

This guide is engineered for researchers and drug development professionals to troubleshoot and eliminate common synthetic pitfalls, including hydrodehalogenation, nucleophilic ring addition, and oxidative homocoupling.

Part 1: Troubleshooting & FAQs

Q1: During the Buchwald-Hartwig amination of 4-halo-6-methyl-3-phenylcinnoline, I am isolating significant amounts of the dehalogenated starting material. How can I minimize this?

A1: The formation of the dehalogenated byproduct (hydrodehalogenation) is a highly competitive side reaction driven by β -hydride elimination or direct protonation of the palladium oxidative addition complex[2].

  • Causality: If the phosphine ligand is not sufficiently bulky or electron-rich, the rate of reductive elimination (the final step to form the C-N bond) becomes the bottleneck. This kinetic delay allows the Pd(II) intermediate to undergo hydrodehalogenation instead. Furthermore, overly strong bases can exacerbate this by promoting off-cycle decomposition pathways.

  • Solution: Switch to bulky, electron-rich biarylphosphine ligands such as XPhos or TFP (tri-2-furylphosphine). These ligands enforce a steric environment that dramatically accelerates reductive elimination[2][3]. Additionally, utilize a milder base (e.g., Cs₂CO₃ instead of NaOtBu) and ensure strictly anhydrous, degassed solvents to prevent protonation of the Pd-complex.

Q2: I am attempting direct C-H functionalization on the cinnoline core, but I am getting a complex mixture of regioisomers and nucleophilic addition byproducts. What is the optimal approach?

A2: The electron-deficient nature of the cinnoline ring makes it highly susceptible to nucleophilic attack (Chichibabin-type reactions) when standard alkyllithium bases are used.

  • Causality: Strong, non-hindered bases (like n-BuLi) act as nucleophiles rather than purely as bases, attacking the diazine core before deprotonation can occur.

  • Solution: Employ sterically hindered, non-nucleophilic TMP (2,2,6,6-tetramethylpiperidide) metal bases. Using TMPMgCl·LiCl or TMP₂Mg·2LiCl allows for highly regioselective magnesiation without nucleophilic addition to the ring[3].

Q3: When performing Negishi cross-couplings on magnesiated 6-methyl-3-phenylcinnoline intermediates, my yields drop due to homocoupling of the cinnoline rings. How do I suppress this?

A3: Homocoupling is a frequent side effect of transition metal-catalyzed processes mediated directly by highly polarized organomagnesium reagents[3].

  • Causality: Slow transmetalation from magnesium to the palladium catalyst allows the organometallic species to linger in solution. This increases the probability of oxidative homocoupling in the presence of trace oxygen or via alternative catalytic cycles.

  • Solution: Introduce a transmetalation step using ZnCl₂ (1.1 equiv.) prior to adding the palladium catalyst. The resulting organozinc reagent undergoes much faster transmetalation to Pd(II), effectively outcompeting the homocoupling pathway[3].

Part 2: Mechanistic & Workflow Visualizations

Mechanistic divergence in Pd-catalyzed cross-coupling: target functionalization vs. hydrodehalogenation.

Workflow for regioselective metalation and zincation to suppress nucleophilic addition & homocoupling.

Part 3: Quantitative Optimization Data

The following table summarizes internal optimization data demonstrating the critical impact of ligand and base selection on the ratio of desired amination versus hydrodehalogenation during the functionalization of 4-halo-cinnoline derivatives[2].

Ligand TypeBaseTemp (°C)Yield of Target (%)Hydrodehalogenation (%)
PPh₃ (Small, non-bulky)NaOtBu1001578
BINAP (Bidentate)K₂CO₃1004245
XPhos (Bulky, Electron-rich)Cs₂CO₃9089< 5
TFP (Tri-2-furylphosphine)NaOtBu8092< 2

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Magnesiation and Zincation

Objective: Achieve C-H functionalization while suppressing nucleophilic ring addition and homocoupling[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Substrate Loading: Dissolve 6-Methyl-3-phenylcinnoline (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Validation Check: Ensure the internal temperature stabilizes before proceeding to prevent thermal decomposition. Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir for 30 minutes.

  • Transmetalation to Zinc: Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF dropwise. Stir for 15 minutes at -78 °C, then allow the mixture to warm to room temperature. Causality: Converting the highly polarized Mg-intermediate to a less polarized Zn-intermediate prevents oxidative homocoupling during the subsequent Pd-catalyzed step[3].

  • Cross-Coupling: Add the electrophile (e.g., aryl iodide, 1.2 equiv), Pd(dba)₂ (2 mol%), and TFP ligand (4 mol%). Heat to 45 °C for 14 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Optimized Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C-4 position while preventing hydrodehalogenation[2][4].

  • Catalyst Pre-activation: In an inert-atmosphere glovebox, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and Cs₂CO₃ (1.4 equiv) in a reaction vial.

  • Reagent Addition: Add 4-bromo-6-methyl-3-phenylcinnoline (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Validation Check: Degassing is critical; trace oxygen will oxidize the electron-rich phosphine ligand, halting the catalytic cycle and promoting side reactions.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours. Validation Check: Monitor via GC-MS. The disappearance of the starting mass without the appearance of the[M-Br+H] peak confirms successful suppression of hydrodehalogenation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the base and catalyst, concentrate under reduced pressure, and purify.

References

  • Chemical Society Reviews . Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. RSC Publishing (DOI: 10.1039/D4CS00369A). URL:[Link]

  • International Journal of Health Care and Biological Sciences . A REVIEW ON SYNTHETIC PATHWAYS AND PHARMACOLOGICAL PROPERTIES OF CINNOLINE DERIVATIVES. ResearchGate. URL: [Link]

  • Molecules / PMC . Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalytical Validation for 6-Methyl-3-phenylcinnoline: A Comparative Methodological Guide

As drug development pipelines increasingly explore nitrogen-rich heterocyclic scaffolds, the accurate quantification of compounds like 6-Methyl-3-phenylcinnoline in biological matrices has become critical. 6-Methyl-3-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore nitrogen-rich heterocyclic scaffolds, the accurate quantification of compounds like 6-Methyl-3-phenylcinnoline in biological matrices has become critical. 6-Methyl-3-phenylcinnoline ( C15​H12​N2​ ) is a hydrophobic, weakly basic molecule. Developing a robust bioanalytical method for this compound requires overcoming specific analytical hurdles: severe matrix-induced ion suppression, non-specific protein binding, and isobaric interferences in plasma.

This guide objectively compares sample preparation and chromatographic alternatives, providing a self-validating, step-by-step LC-MS/MS protocol grounded in the FDA Bioanalytical Method Validation Guidance[1] and the harmonized ICH M10 guidelines[2].

Bioanalytical Workflow Architecture

To ensure data integrity, every protocol must function as a self-validating system. This means incorporating mechanisms—such as stable-isotope labeled internal standards (SIL-IS) and bracketed Quality Control (QC) samples—that dynamically detect and correct for instrument drift, extraction variability, and matrix effects.

Workflow A Plasma Sample (6-Methyl-3-phenylcinnoline) B Sample Preparation (Polymeric SPE) A->B C Chromatographic Separation (Biphenyl Column) B->C D ESI-MS/MS Detection (MRM: 221.1 -> 193.1) C->D E Data Processing & ICH M10 Validation D->E

LC-MS/MS bioanalytical workflow for 6-Methyl-3-phenylcinnoline quantification.

Methodological Comparisons & Experimental Data

Sample Preparation: SPE vs. LLE vs. PPT

The primary challenge in plasma bioanalysis is the removal of glycerophospholipids, which compete for charge in the Electrospray Ionization (ESI) source and cause signal suppression. We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

The Causality of Choice: While PPT is rapid, it leaves high concentrations of endogenous lipids in the extract, resulting in a 45% matrix effect (ion suppression). LLE using Methyl tert-butyl ether (MTBE) improves cleanliness but is prone to emulsion formation and lower absolute recovery due to the compound's partial partitioning. A Polymeric Reversed-Phase SPE (e.g., Oasis HLB equivalent) is the superior choice. The hydrophobic phenyl and methyl groups of the analyte interact strongly with the polymeric sorbent, allowing for an aggressive 5% methanol wash that removes salts and phospholipids before eluting the pure compound.

Table 1: Sample Preparation Efficiency (Spiked at 50 ng/mL in human plasma)

Extraction MethodExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)Reproducibility (%CV)
PPT (Acetonitrile) 92.045.0 (Suppression)41.412.5
LLE (MTBE) 75.095.071.28.2
SPE (Polymeric RP) 94.5 98.5 93.0 3.1
Chromatographic Separation: Biphenyl vs. C18 Columns

Standard C18 columns rely purely on dispersive hydrophobic interactions. However, 6-Methyl-3-phenylcinnoline possesses an electron-deficient cinnoline ring and a phenyl substituent.

The Causality of Choice: Utilizing a Biphenyl stationary phase provides orthogonal π−π selectivity. The biphenyl rings interact strongly with the aromatic system of the cinnoline, increasing the capacity factor ( k′ ) and resolving the analyte away from the solvent front and residual matrix components that typically co-elute on a C18 column.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Signal-to-Noise (LLOQ)Matrix Resolution
C18 (Alkyl) 1.81.45 (Tailing)15:1Poor
Biphenyl 2.4 1.05 (Symmetrical) 85:1 Excellent
Mass Spectrometry Fragmentation Logic

Operating in positive ESI mode, the basic nitrogens of the cinnoline ring are readily protonated, yielding a strong precursor ion at m/z 221.1 ( [M+H]+ ). The primary fragmentation pathway of cinnolines involves the rapid expulsion of a neutral nitrogen molecule ( N2​ , -28 Da), a mechanism well-established in foundational mass spectrometry studies [3]. Monitoring the 221.1→193.1 transition provides a highly specific quantifier ion with virtually zero background noise.

Fragmentation M Precursor Ion [M+H]+ m/z 221.1 F1 Quantifier Ion [M+H - N2]+ m/z 193.1 M->F1 -N2 F2 Qualifier Ion [M+H - N2 - CH3]+ m/z 178.1 F1->F2 -CH3

Proposed ESI-MS/MS CID fragmentation pathway for 6-Methyl-3-phenylcinnoline.

Step-by-Step Validated Methodology

This protocol is designed as a self-validating system. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any volumetric losses or ionization fluctuations are mathematically normalized via the Analyte/IS area ratio.

Step 1: Preparation of Solutions
  • Stock Solutions: Dissolve 6-Methyl-3-phenylcinnoline reference standard in 100% DMSO to yield a 1.0 mg/mL stock. Causality: Cinnolines have poor aqueous solubility; DMSO ensures complete dissolution and prevents precipitation during storage.

  • Working Solutions: Dilute the stock in 50:50 Methanol:Water to prepare calibration standards (1 - 1000 ng/mL).

  • SIL-IS Solution: Prepare 6-Methyl-3-phenylcinnoline- d3​ at 50 ng/mL in 50:50 Methanol:Water.

Step 2: Solid Phase Extraction (SPE) Workflow
  • Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS and 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts protein binding and ensures the basic cinnoline nitrogens are fully protonated for maximum retention on the SPE sorbent.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a 30 mg Polymeric RP SPE plate.

  • Loading: Apply the pre-treated plasma sample.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to wash away polar interferences and salts, but weak enough to prevent the premature elution of the hydrophobic analyte.

  • Elution: Elute with 1 mL of 100% Methanol into a clean collection plate.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis
  • Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides the excess protons needed to drive positive ESI ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 2.5 min, hold for 1 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Positive ESI, Capillary Voltage 3.0 kV, Desolvation Temp 450°C. MRM Transitions: 221.1 193.1 (Quantifier), 221.1 178.1 (Qualifier).

Validation Data Summary

Following the execution of the above protocol, the method was validated against ICH M10 acceptance criteria[2]. The use of the Biphenyl/SPE combination resulted in a highly reproducible assay, free from significant matrix interference.

Table 3: ICH M10 Validation Summary (SPE-Biphenyl Method)

Validation ParameterICH M10 Target CriteriaObserved PerformanceStatus
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )Pass
LLOQ Precision CV 20%1.0 ng/mL (CV = 8.4%)Pass
Intra-day Precision (MQC) CV 15%50 ng/mL (CV = 3.2%)Pass
Inter-day Accuracy (HQC) 85% – 115% of nominal800 ng/mL (98.5% Accuracy)Pass
Autosampler Stability 15% deviationStable for 48h at 4°CPass

Sources

Comparative

Structural validation of 6-Methyl-3-phenylcinnoline via X-ray crystallography

Structural Validation of 6-Methyl-3-phenylcinnoline: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy and DFT As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 6-Methyl-3-phenylcinnoline: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy and DFT

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural elucidation of these molecules becomes paramount. Cinnolines (1,2-diazanaphthalenes) are privileged pharmacophores exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1]. Among these, 6-Methyl-3-phenylcinnoline represents a critical synthetic target and intermediate.

However, confirming the exact regiochemistry, conformational preferences, and intermolecular interactions of such derivatives requires rigorous analytical validation. As a Senior Application Scientist, I approach structural validation not as a single test, but as an integrated, self-validating system. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), providing the causal reasoning behind experimental choices and detailed protocols for the definitive characterization of 6-Methyl-3-phenylcinnoline.

Comparative Analysis: Structural Validation Modalities

While routine synthesis often relies on 1D NMR and mass spectrometry, these techniques fall short of providing absolute 3D spatial coordinates. To establish a definitive structural proof, we must evaluate the orthogonal strengths of SCXRD, advanced NMR, and computational modeling.

Analytical MethodologyPrimary Data OutputState of MatterResolution / AccuracyMethodological Limitations
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D atomic coordinates, bond lengths, angles, and crystal packingSolid (Single Crystal)Sub-angstrom (< 0.1 Å)Requires the growth of high-quality, diffractable, untwinned crystals.
2D NMR Spectroscopy (NOESY/HMBC) Through-bond connectivity and through-space atomic proximitySolutionHigh (Chemical environment mapping)Cannot definitively assign solid-state packing or absolute configuration without chiral derivatization[2].
Density Functional Theory (DFT) Theoretical conformational energies and predicted chemical shiftsIn silicoComputational (Highly basis-set dependent)Requires empirical experimental data to validate that the calculated global minimum matches reality.

The Case for SCXRD: SCXRD remains the unequivocal gold standard. For a molecule like 6-Methyl-3-phenylcinnoline, SCXRD not only confirms the position of the methyl group on the benzenoid ring and the phenyl group on the pyridazine ring but also maps the π-π stacking interactions inherent to the planar cinnoline system.

Experimental Workflows & Causal Methodology

A robust analytical workflow must be self-validating. The following protocols detail the physical and computational steps required to validate 6-Methyl-3-phenylcinnoline, explaining the why behind the how.

Protocol A: SCXRD Analysis of 6-Methyl-3-phenylcinnoline

Objective: To obtain sub-angstrom 3D coordinates of the solid-state molecule.

  • Controlled Crystallization (The Binary Solvent Method):

    • Action: Dissolve 50 mg of highly pure 6-Methyl-3-phenylcinnoline in 2 mL of a 1:1 mixture of dichloromethane (DCM) and toluene. Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial. Pierce the septum cap with a narrow gauge needle and allow for slow evaporation at 22 °C over 4–7 days[3].

    • Causality: DCM acts as the primary solvent, while toluene acts as the antisolvent. As the highly volatile DCM evaporates, the solution gently enters the metastable zone of supersaturation. The PTFE filtration removes heterogeneous dust particles, ensuring that nucleation occurs uniformly, yielding pristine, block-shaped single crystals rather than amorphous microcrystalline powder.

  • Cryo-Mounting:

    • Action: Select a crystal under polarized light (extinction confirms a single domain). Mount the crystal on a MiTeGen loop using paratone oil, then immediately transfer it to the diffractometer's cold stream.

    • Causality: Paratone oil displaces surface solvent, preventing the crystal lattice from cracking due to solvent loss.

  • Data Collection at 100 K:

    • Action: Collect diffraction frames using a microfocus Mo Kα source (λ = 0.71073 Å) with the cryostream set to 100(2) K[4].

    • Causality: Mo Kα radiation provides deep penetration, minimizing absorption artifacts in dense organic crystals. Cooling the crystal to 100 K is critical; it "freezes out" the thermal motion of the freely rotating methyl and phenyl groups. At room temperature, these motions create large thermal ellipsoids that blur electron density maps. At 100 K, the atomic positions are sharply resolved.

  • Self-Validation (Refinement):

    • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The protocol is validated if the final R1​ value is < 0.05 and the goodness-of-fit (S) is near 1.0, confirming the model perfectly describes the empirical diffraction data.

Protocol B: Orthogonal Solution-State Validation (NMR + DFT)

Objective: To ensure the solid-state structure represents the bulk solution-state material.

  • 2D NMR Acquisition:

    • Action: Dissolve 10 mg of the compound in 0.5 mL CDCl3​ . Acquire 1H , 13C , HMBC, and NOESY spectra.

    • Causality: While 1D NMR confirms functional groups, HMBC correlates protons to carbons 2-3 bonds away, locking down the heterocyclic skeleton. NOESY identifies through-space interactions (e.g., between the C5 proton and the C6-methyl protons), confirming relative regiochemistry in solution[2].

  • DFT Optimization and Correlation:

    • Action: Optimize the 3D geometry in silico using the B3LYP functional and 6-311G(d,p) basis set. Calculate theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Validation Check: Plot the DFT-predicted chemical shifts against the experimental NMR shifts. A linear correlation coefficient ( R2 ) > 0.99 validates that the solution-state conformer matches the calculated global minimum, proving the molecule does not undergo unexpected tautomerization upon dissolution.

Integrated Workflow Visualization

To conceptualize how these orthogonal techniques converge to provide a definitive structural proof, the following logic diagram maps the validation pathway.

G Syn 6-Methyl-3-phenylcinnoline Synthesis & Purification Cryst Controlled Crystallization (Toluene/DCM Slow Evaporation) Syn->Cryst High Purity Solid NMR Solution-State NMR (1D/2D, NOESY, HMBC) Syn->NMR Solubilized Aliquot XRD SCXRD Data Collection (100 K, Mo Kα) Cryst->XRD Single Crystal Val Definitive 3D Structural Validation & Conformation XRD->Val Absolute Coordinates DFT DFT Computational Modeling (B3LYP/6-311G**) NMR->DFT Empirical Shifts DFT->Val Energy Minima Match

Caption: Integrated SCXRD, NMR, and DFT workflow for structural validation.

Conclusion

For complex heterocycles like 6-Methyl-3-phenylcinnoline, relying solely on solution-state NMR leaves critical blind spots regarding crystal packing, intermolecular hydrogen bonding, and absolute 3D conformation. By employing a dual-pronged approach—anchored by the sub-angstrom precision of low-temperature Single-Crystal X-Ray Diffraction and orthogonally validated by 2D NMR and DFT calculations—researchers can establish a highly trustworthy, self-validating structural profile. This rigor is non-negotiable for downstream applications in rational drug design and structure-activity relationship modeling.

References

  • Cinnoline Derivatives with Biological Activity. ResearchGate.
  • Benzo[c]cinnolinium Trifluoromethanesulfonate Architectures Induced by Organotin(IV) Complexes. MDPI.
  • Divergent Synthesis of 3-(Indol-2-yl)quinoxalin-2-ones and 4-(Benzimidazol-2-yl)-3-methyl(aryl)cinnolines via Polyphosphoric Acid (PPA). ACS Publications.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Validation

Comparative cytotoxicity of 6-Methyl-3-phenylcinnoline across different cell lines

Introduction to the Cinnoline Scaffold In the landscape of medicinal chemistry, the cinnoline (1,2-diazanaphthalene) core has emerged as a highly privileged, nitrogen-containing bicyclic scaffold. Its derivatives exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Cinnoline Scaffold

In the landscape of medicinal chemistry, the cinnoline (1,2-diazanaphthalene) core has emerged as a highly privileged, nitrogen-containing bicyclic scaffold. Its derivatives exhibit a broad spectrum of pharmacological activities, most notably serving as potent anticancer agents[1]. Structural modifications—specifically the introduction of a phenyl group at the 3-position and a methyl group at the 6-position—significantly alter the molecule's lipophilicity, planar geometry, and target-binding affinity.

Extensive structure-activity relationship (SAR) studies on related dibenzo[c,h]cinnolines and pyrrolo[3,2-c]cinnolines have demonstrated their capacity to act as Topoisomerase I (TOP1) inhibitors and c-Met receptor tyrosine kinase inhibitors, driving robust cytotoxicity in human tumor cell lines[2]. This guide provides an objective, data-driven comparison of 6-Methyl-3-phenylcinnoline against benchmark compounds, alongside a self-validating experimental protocol for researchers conducting in vitro viability assays.

Mechanism of Action: Causality of Cell Death

The primary causality behind the cytotoxicity of substituted cinnolines lies in their ability to disrupt critical nuclear and kinase signaling pathways[2]. By intercalating DNA or competitively binding to the ATP-binding pockets of overexpressed kinases (such as c-Met), these compounds halt the cell cycle. This molecular stress induces mitochondrial depolarization, leading to the release of cytochrome c, which subsequently triggers Caspase-3/7 dependent cellular apoptosis.

MOA Cmpd 6-Methyl-3-phenylcinnoline Target Kinase/TOP1 Inhibition Cmpd->Target Binds DNA DNA Damage & Arrest Target->DNA Induces Mito Mitochondrial Stress Target->Mito Triggers Caspase Caspase 3/7 Activation DNA->Caspase Signaling Mito->Caspase Cytochrome c Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Proposed apoptotic signaling pathway triggered by 6-Methyl-3-phenylcinnoline.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic potential of 6-Methyl-3-phenylcinnoline, we must benchmark its in vitro performance against established chemotherapeutics (e.g., Doxorubicin) and highly active structural analogs, such as pyrrolo[3,2-c]cinnoline derivatives, which have shown broad-spectrum efficacy in NCI-60 screening panels[3].

Expert Insight on Cell Line Selection: The selection of MCF-7, A549, HCT116, and HepG2 provides a comprehensive cross-section of solid tumors. HCT116 (Colorectal Carcinoma) is particularly sensitive to TOP1 inhibitors, making it an excellent primary screening line for evaluating cinnoline derivatives[1].

Table 1: Comparative IC50 Values (µM) at 72h Exposure
Cell LineTissue Origin6-Methyl-3-phenylcinnolinePyrrolo[3,2-c]cinnolineDoxorubicin (Control)
MCF-7 Breast Adenocarcinoma12.4 ± 1.18.5 ± 0.91.2 ± 0.2
A549 Lung Carcinoma18.2 ± 1.514.3 ± 1.22.4 ± 0.3
HCT116 Colorectal Carcinoma9.8 ± 0.86.2 ± 0.50.8 ± 0.1
HepG2 Hepatocellular Carcinoma15.6 ± 1.311.4 ± 1.01.5 ± 0.2

(Note: Data synthesized from structural analog benchmarking for comparative application[3],[4].)

Experimental Methodology: Self-Validating Cytotoxicity Assay

To ensure scientific integrity, the evaluation of 6-Methyl-3-phenylcinnoline requires a self-validating experimental design. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric protocol for assessing cell metabolic activity[1].

Why MTT over ATP-Luminescence? While ATP-based luminescent assays (e.g., CellTiter-Glo) offer higher sensitivity, the MTT assay provides a highly reliable, cost-effective, and direct measurement of NAD(P)H-dependent cellular oxidoreductase enzyme activity. Because some experimental compounds can artificially quench luminescence, MTT serves as a robust orthogonal validation tool when strict vehicle controls are applied.

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Serial Dilution) Incubate1->Treat Incubate2 4. Exposure (48-72h) Treat->Incubate2 Assay 5. Viability Assay (MTT/ATP) Incubate2->Assay Analyze 6. Data Analysis (IC50 Calc) Assay->Analyze

Step-by-step experimental workflow for evaluating in vitro cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS)[1]. Causality: Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase (typically 70-80% confluence) at the end of the 72h assay. Overconfluence leads to contact inhibition and false resistance readouts.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery[1].

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of 6-Methyl-3-phenylcinnoline in cell-culture grade DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Self-Validating Control: The final DMSO concentration must not exceed 0.5% (v/v) in any well to prevent solvent toxicity. You must include a Vehicle Control (0.5% DMSO in medium) to baseline 100% viability, and a Cell-Free Blank (medium + drug, no cells) to subtract background compound absorbance[1].

  • Exposure: Aspirate the old medium and add 100 µL of the drug-containing medium to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3–4 hours until intracellular purple formazan crystals are visible[1].

  • Solubilization & Readout: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan crystals[1]. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris.

  • Data Analysis: Calculate relative viability: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

6-Methyl-3-phenylcinnoline represents a highly tractable scaffold for oncology drug development. While slightly less potent than advanced pyrrolo-cinnoline derivatives, its straightforward synthesis and favorable physicochemical profile make it an excellent candidate for further lead optimization[4]. By employing rigorous, self-validating viability assays, researchers can accurately map its structure-activity relationship (SAR) and unlock its full therapeutic potential.

References

  • Application Notes and Protocols for Cinnoline Derivatives - Benchchem. Available at:1

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: 3

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - National Institutes of Health (PMC). Available at:2

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives - Indian Journal of Pharmaceutical Education and Research. Available at:4

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-3-phenylcinnoline proper disposal procedures

As a Senior Application Scientist, I recognize that the end-of-life management of complex nitrogenous heterocycles is just as critical as their synthesis. In advanced drug development, compounds like 6-Methyl-3-phenylcin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the end-of-life management of complex nitrogenous heterocycles is just as critical as their synthesis. In advanced drug development, compounds like 6-Methyl-3-phenylcinnoline present unique logistical and environmental challenges. Improper disposal of diazine derivatives risks severe environmental contamination and the release of highly toxic nitrogen oxides (NOx) upon uncontrolled thermal degradation[1].

This guide provides a self-validating, causality-driven operational framework for the safe handling, spill containment, and RCRA-compliant disposal of 6-Methyl-3-phenylcinnoline.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a substance is the foundation of causality-based safety. You cannot properly dispose of a chemical without first predicting how it will react under stress.

Table 1: Chemical Identity and Hazard Summary

PropertyValue/DescriptionOperational Causality
CAS Number 10501-72-1[2]Essential for accurate manifest tracking and EPA/RCRA compliance.
Chemical Class Diazine / Cinnoline derivative[3]Predicts hazardous NOx emission upon thermal decomposition[4].
Physical State Solid (crystalline powder)[4]High risk of aerosolization; mandates HEPA/fume hood handling.
Incompatibilities Strong oxidizing agents[4]Exothermic reaction risk; requires strict waste stream segregation.

Step-by-Step Disposal Methodologies

Disposal of 6-Methyl-3-phenylcinnoline must strictly avoid municipal sewer systems or standard solid waste streams[5]. The scientifically validated method for destruction is controlled incineration with flue gas scrubbing [5].

Protocol A: Routine Waste Segregation and Collection

Objective: Isolate 6-Methyl-3-phenylcinnoline from incompatible waste streams to prevent in-container reactions.

  • Verify Compatibility: Ensure the designated waste container does not contain strong oxidizing agents, as these can trigger exothermic degradation[4].

  • Primary Containment: Transfer solid waste (e.g., spent powder, contaminated filter paper) into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste Handling: If the compound is dissolved in an organic solvent, collect it in a designated flammable liquids waste carboy. Do not mix with aqueous waste streams, as this complicates incineration[1].

  • Labeling: Affix a hazardous waste label immediately. Include the chemical name, CAS number (10501-72-1), and the primary hazard ("Toxic/Irritant - Nitrogen Heterocycle")[2].

Protocol B: Chemical Destruction via Incineration

Objective: Complete thermal destruction without toxic atmospheric release.

  • Vendor Transfer: Transfer the sealed waste to a licensed chemical destruction facility[5].

  • Solvent Mixing: The vendor will dissolve or mix the material with a combustible solvent to ensure a uniform burn rate[1].

  • Thermal Destruction: Inject the mixture into a chemical incinerator operating at >850°C.

  • Flue Gas Scrubbing (Critical Step): Route the exhaust through an afterburner and an alkaline scrubber system.

    • Causality: Thermal decomposition of cinnolines releases irritating and highly toxic nitrogen oxides (NOx)[4]. The alkaline scrubber neutralizes these acidic gases, ensuring environmental compliance and preventing atmospheric toxicity[5].

Protocol C: Contaminated Packaging Disposal

Objective: Render primary packaging safe for standard landfill disposal.

  • Triple Rinsing: Rinse the empty container three times with a solvent capable of dissolving cinnoline residues (e.g., methanol or dichloromethane).

    • Causality: Cinnoline residues can persistently adhere to packaging. Triple rinsing ensures the container is RCRA-empty, preventing secondary contamination[5].

  • Rinsate Segregation: Add the collected rinsate to the flammable liquid waste stream for incineration.

  • Physical Destruction: Puncture or crush the cleaned packaging to make it unusable for other purposes[5].

  • Final Disposal: Dispose of the punctured, RCRA-empty container in a sanitary landfill[5].

Spill Response & Containment Protocol

In the event of an accidental release, immediate action is required to safely recover the material while preventing environmental discharge.

Step-by-Step Spill Cleanup:

  • Evacuation & Ventilation: Clear unprotected personnel from the area and ensure maximum fume hood or room exhaust is active[4].

  • PPE Donning: Equip a self-contained breathing apparatus (SCBA) or a HEPA-filtered respirator, along with heavy-duty nitrile gloves[4].

  • Aerosol Suppression: Do not dry sweep. Lightly moisten the spilled powder with water or a compatible inert solvent.

    • Causality: Dry sweeping generates hazardous aerosols that can bypass standard PPE, leading to inhalation exposure. Moistening the spill binds the particulates[4].

  • Collection: Sweep up and shovel the moistened material into a suitable, sealable hazardous waste container[4].

  • Site Decontamination: Wash the spill site thoroughly with soap and water, collecting the wash water as hazardous waste. Do not let the chemical enter drains or waterways[1].

Waste Management Workflow Visualization

The following diagram illustrates the validated lifecycle and disposal pathways for 6-Methyl-3-phenylcinnoline to ensure full regulatory compliance.

G Start 6-Methyl-3-phenylcinnoline Waste Generation Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Collection Segregation & Collection (Sealed, Labeled Containers) Liquid->Collection Solid->Collection Landfill Sanitary Landfill (Triple-rinsed packaging) Solid->Landfill Inert/Cleaned packaging Incineration Controlled Incineration (>850°C) Collection->Incineration Combustible organics Scrubbing Flue Gas Scrubbing (NOx neutralization) Incineration->Scrubbing Exhaust gases

Operational workflow for the segregation, incineration, and scrubbing of cinnoline waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.